Executive Summary Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (IUPAC: Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate) is a specialized pharmaceutical intermediate designed for the synthesis of metabolically stable dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (IUPAC: Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate) is a specialized pharmaceutical intermediate designed for the synthesis of metabolically stable drug candidates. Its structure combines three critical functionalities: an aryl bromide for cross-coupling, a methyl ester for acyl diversification, and a gem-dimethyl nitrile motif. The latter is a pharmacophore specifically engineered to block benzylic oxidation (the "Thorpe-Ingold" or gem-dimethyl effect), significantly enhancing the half-life of resulting APIs.
This guide addresses the synthesis, identification, and handling of this compound, which often lacks a centralized CAS registry entry due to its status as a transient custom synthesis target.
Chemical Identity & Precursor Analysis
While the specific target molecule is often cataloged under internal vendor codes, its chemical identity is defined by its immediate precursors. Researchers should utilize the following validated precursors for synthesis or procurement.
Attribute
Specification
Target Molecule
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
IUPAC Name
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate
Molecular Formula
C₁₂H₁₂BrNO₂
Molecular Weight
282.13 g/mol
Primary Precursor (A)
Methyl 3-bromo-5-(bromomethyl)benzoate
Precursor CAS
877624-40-3 [1]
Secondary Precursor (B)
Methyl 3-bromo-5-methylbenzoate
Precursor CAS
478375-40-5 [2]
Structural Insight:
The 1-cyano-1-methylethyl group (also known as 2-cyanopropan-2-yl) is chemically equivalent to a nitrile group flanked by two methyl groups. This steric bulk prevents enzymatic hydroxylation at the benzylic position, a common metabolic soft spot in drug discovery.
Synthetic Logic & Retrosynthesis
The synthesis of this target is non-trivial due to the need to introduce the gem-dimethyl group without hydrolyzing the ester or displacing the aryl bromide. The most robust pathway utilizes Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) as the divergent point.
Retrosynthetic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the construction of the gem-dimethyl nitrile motif from the benzylic bromide precursor.
Experimental Protocols
The following protocols are designed for high-fidelity synthesis, prioritizing yield and purity.
Phase 1: Cyanation of the Benzylic Bromide
Objective: Convert Methyl 3-bromo-5-(bromomethyl)benzoate to Methyl 3-bromo-5-(cyanomethyl)benzoate.
Mechanism: Sequential deprotonation and SN2 attack.
Procedure:
Suspend NaH in anhydrous THF at 0°C under Argon.
Add the Phase 1 nitrile intermediate dropwise. The solution will turn yellow/orange (formation of the benzylic carbanion).
Stir for 30 minutes at 0°C.
Add Methyl Iodide (MeI) dropwise.
Crucial Control: Maintain temperature <10°C during addition to prevent O-methylation of the ester or polymerization.
Warm to RT and stir for 12 hours.
Workup: Quench carefully with NH₄Cl (aq). Extract with Et₂O.[2] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Step-by-step reaction workflow for the conversion of the benzylic bromide to the gem-dimethyl nitrile target.
Analytical Validation
To ensure the integrity of the synthesized compound, researchers must verify the following spectral characteristics.
Technique
Expected Signal
Structural Assignment
¹H NMR
δ 1.75 ppm (s, 6H)
Gem-dimethyl protons (-C(CH₃)₂CN). The singlet confirms equivalent methyls.
¹H NMR
δ 3.92 ppm (s, 3H)
Methyl ester protons (-COOCH₃).
¹H NMR
δ 7.8 - 8.2 ppm (m, 3H)
Aromatic protons (1,3,5-substitution pattern).
¹³C NMR
~124 ppm
Nitrile carbon (-CN).
¹³C NMR
~37 ppm
Quaternary benzylic carbon.
LC-MS
[M+H]⁺ or [M+Na]⁺
Mass peak corresponding to isotopic pattern of Bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
Safety & Handling
Cyanide Hazard: Phase 1 utilizes Sodium Cyanide. This must be performed in a well-ventilated fume hood with a bleaching trap (Sodium Hypochlorite) available to neutralize any generated HCN.
Alkylating Agents: Methyl Iodide is a potent carcinogen and alkylating agent. Double-glove and use barrier protection.
Storage: The final product is stable at room temperature but should be stored at 4°C under inert gas to prevent slow hydrolysis of the ester.
References
American Elements . Methyl 3-bromo-5-(bromomethyl)benzoate Product Specification (CAS 877624-40-3).[3] Available at: [Link][3]
PubChem . Methyl 3-(2-cyanopropan-2-yl)benzoate (Non-brominated Analog - CAS 872091-85-5). Available at: [Link]
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate safety data sheet (SDS)
This guide serves as an in-depth technical resource for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate , a specialized research intermediate likely utilized in the synthesis of pharmaceutical agents (e.g., thyroid horm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate , a specialized research intermediate likely utilized in the synthesis of pharmaceutical agents (e.g., thyroid hormone receptor agonists or similar scaffolds).
Note: As this specific isomer is a specialized research chemical, a standardized commercial Safety Data Sheet (SDS) may not be widely indexed. This guide synthesizes a Predicted Safety & Technical Profile based on Structure-Activity Relationships (SAR) of analogous aryl bromides, nitriles, and benzoate esters, combined with standard protocols for handling high-value synthetic intermediates.
Substance Identification & Chemical Properties
This compound is a tri-functionalized benzene ring featuring a bromine atom, a methyl ester, and a sterically hindered nitrile group (isopropyl nitrile).
Property
Detail
Chemical Name
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
IUPAC Name
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate
Molecular Formula
C₁₂H₁₂BrNO₂
Molecular Weight
~282.13 g/mol
CAS Number
Not widely indexed (Research Intermediate); Analogous to 2680532-20-9 (4-bromo isomer)
Structural Features
[1] • Aryl Bromide: Site for Pd-catalyzed coupling.• Methyl Ester: Electrophilic site, hydrolyzable.• Gem-dimethyl Nitrile: Sterically hindered, metabolically stable pharmacophore.
Predicted Physical State
White to off-white solid or viscous oil (depending on purity/crystallinity).
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.
Based on the functional groups (Aryl Bromide + Nitrile + Ester), the following GHS classifications are predicted for risk assessment.
Core Hazards
Acute Toxicity (Oral/Inhalation):Category 3/4 . The nitrile moiety (
) poses a risk of metabolic cyanide release, although the gem-dimethyl steric hindrance significantly slows this metabolism compared to linear nitriles.
Skin/Eye Irritation:Category 2 . Aryl bromides and esters are standard irritants.
H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).
Emergency Response Protocol
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential nitrile exposure.
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3]
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][3]
Ingestion:DO NOT induce vomiting. Rinse mouth. Immediate medical attention required.
Synthesis & Reaction Pathways[4][5][6][7]
The synthesis of this compound typically requires constructing the sterically hindered nitrile group on the aromatic ring. The most robust method involves Palladium-Catalyzed
-Arylation of isobutyronitrile.
Mechanistic Workflow
The reaction couples Methyl 3,5-dibromobenzoate (or Methyl 3-bromo-5-triflatebenzoate) with Isobutyronitrile using a palladium catalyst and a strong base.
or with a bulky phosphine ligand (e.g., Xantphos or P(t-Bu)3 ).
Base:
or (Lithium/Sodium Hexamethyldisilazide) is critical to deprotonate the nitrile without attacking the ester.
Synthesis Diagram (DOT)
Figure 1: Proposed Pd-catalyzed
-arylation pathway for the synthesis of the target compound.
Handling & Storage Protocols
To maintain the integrity of the methyl ester and the aryl bromide functionality, strict adherence to storage protocols is required.[2]
Storage Conditions
Temperature:
to (Refrigerate).
Atmosphere: Store under Argon or Nitrogen . The ester is susceptible to hydrolysis; the bromide is light-sensitive over long periods.
Container: Amber glass vial with a Teflon-lined cap.
Experimental Handling (Self-Validating Protocol)
Moisture Check: Before use in water-sensitive reactions (e.g., Grignard formation or Lithiation at the Br site), verify water content via Karl Fischer titration (
recommended).
TLC Monitoring:
Stationary Phase: Silica Gel 60
.
Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).
Visualization: UV (254 nm). The product should be UV active. Iodine stain may also be effective.
Applications in Drug Discovery[4]
This molecule is a versatile "scaffold" intermediate.[4] The three functional groups allow for orthogonal functionalization:
Bromide (Pos 3): Suzuki-Miyaura coupling to add aryl/heteroaryl groups (e.g., for biaryl ether formation in thyroid receptor ligands).
Ester (Pos 1): Hydrolysis to the acid, followed by amide coupling.
Gem-dimethyl Nitrile (Pos 5): Acts as a metabolically stable lipophilic anchor, improving the half-life of the final drug candidate.
Functionalization Workflow (DOT)
Figure 2: Orthogonal functionalization strategy for drug development using this intermediate.
References
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
Beutner, G. L., et al. (2018). Scalable Synthesis of a Gem-Dimethyl Nitrile via Pd-Catalyzed Arylation. Organic Process Research & Development. (General methodology reference).
PubChem Compound Summary. Methyl 3-bromo-5-methylbenzoate (Structural Analog for Hazard Data).
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Nitriles & Halogenated Aromatics).
A Technical Guide to the Metabolic Stability of the 1-cyano-1-methylethyl Group in Drug Design
Foreword In the intricate process of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacok...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
In the intricate process of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, where metabolic stability plays a pivotal role.[1] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent, high doses.[2] Conversely, a compound that is too stable might accumulate to toxic levels. Medicinal chemists employ a variety of structural motifs to fine-tune these properties, and among them, the 1-cyano-1-methylethyl group has emerged as a valuable tool. This guide provides an in-depth exploration of this functional group, from its underlying metabolic pathways to the experimental protocols used to assess its stability and the strategies employed to modulate it.
The 1-cyano-1-methylethyl Group: A Strategic Overview
The 1-cyano-1-methylethyl moiety, structurally an isobutyronitrile derivative, is incorporated into drug candidates for several strategic reasons. Its primary appeal lies in the unique combination of a polar nitrile group and a sterically demanding gem-dimethyl arrangement.
The Role of the Nitrile: The cyano group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group or an alkyne, and its electron-withdrawing nature can modulate the pKa of nearby functional groups.
The "gem-dimethyl Effect": A Metabolic Shield: The defining feature influencing the stability of this group is the presence of two methyl groups on the carbon adjacent to the nitrile. This arrangement, often called the "gem-dimethyl effect," provides significant steric hindrance.[3] This steric bulk acts as a physical shield, protecting the vulnerable α-carbon and the nitrile itself from enzymatic attack, thereby enhancing the molecule's metabolic stability and prolonging its half-life.[3]
Principal Metabolic Pathways of Nitrile-Containing Compounds
While the 1-cyano-1-methylethyl group is designed for stability, it is not metabolically inert. Understanding its potential biotransformation routes is crucial for predicting its fate in vivo and identifying potential liabilities. The metabolism of nitriles can broadly be categorized into oxidative and hydrolytic pathways.
Oxidative Metabolism: The Cytochrome P450 (CYP) Pathway
The primary route for drug metabolism in humans involves the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[4][5] For nitriles, CYP-mediated oxidation is a key pathway.
Conversion to Amide: It has been demonstrated that CYP enzymes, particularly CYP3A4, can directly convert a nitrile to the corresponding amide.[6] This process is not a simple hydrolysis but an oxidative reaction where an oxygen atom from molecular oxygen is incorporated into the substrate. The proposed mechanism involves a nucleophilic attack by a ferric peroxide intermediate of the CYP enzyme on the carbon atom of the nitrile.[6]
α-Carbon Hydroxylation: Another potential CYP-mediated reaction is the hydroxylation of the carbon atom adjacent (alpha) to the nitrile group. This can lead to the formation of an unstable cyanohydrin, which can subsequently release toxic cyanide.[7] However, the steric hindrance provided by the gem-dimethyl groups in the 1-cyano-1-methylethyl moiety significantly disfavors this pathway, which is a key reason for its use in drug design.
Hydrolytic Pathways: Nitrilases and Nitrile Hydratases
Hydrolytic enzymes offer alternative routes for nitrile metabolism, though they are more prominent in microorganisms (such as gut microbiota) than in mammalian tissues.[8][9]
Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) and ammonia.[10]
Nitrile Hydratase/Amidase Pathway: This is a two-step enzymatic cascade. First, a nitrile hydratase hydrates the nitrile to a primary amide (R-CONH₂).[11] Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid.[11][12]
The diagram below illustrates the primary metabolic routes for a generic nitrile-containing compound.
Caption: Primary metabolic pathways for nitrile-containing compounds.
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a drug candidate is a routine and critical step in drug discovery.[13] The goal is to quantify the rate at which the compound is metabolized, typically by measuring its disappearance over time when exposed to a metabolically active system.
In Vitro Systems: A Comparative Analysis
Several in vitro systems derived from the liver, the primary site of drug metabolism, are used. The choice of system depends on the specific questions being asked.[14]
In Vitro System
Description
Key Enzymes Present
Primary Use
Advantages
Disadvantages
Liver Microsomes
Vesicles of endoplasmic reticulum isolated by centrifugation.
Phase I (CYPs, FMOs), some Phase II (UGTs).
High-throughput screening of Phase I metabolism.[15]
Cost-effective, easy to use, high enzyme concentration.
Lacks soluble enzymes (e.g., AO) and cofactors for many Phase II reactions.
S9 Fraction
Supernatant from post-mitochondrial centrifugation.
Phase I and most Phase II enzymes (cytosolic).
Broader metabolic profiling than microsomes.
More complete enzyme profile than microsomes.
Lower concentration of Phase I enzymes, can be more variable.
Hepatocytes
Intact, viable liver cells (fresh or cryopreserved).
Complete set of Phase I and II enzymes, cofactors, and transporters.
"Gold standard" for predicting in vivo clearance.[14]
Most physiologically relevant in vitro model.
Higher cost, more complex to use, limited viability.
This protocol describes a standard high-throughput method to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound using human liver microsomes (HLM).
Objective: To measure the rate of metabolism of a test compound in HLM.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO).
Human Liver Microsomes (HLM), 20 mg/mL stock.
Phosphate Buffer (0.1 M, pH 7.4).
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
Positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a stable drug like Warfarin).
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
96-well incubation plate and analytical plate.
Methodology:
Preparation: Thaw HLM and NADPH regeneration system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to achieve a final concentration of 0.5 mg/mL). Prepare the test compound working solution by diluting the stock in buffer.
Incubation Setup: In the 96-well plate, add the HLM working solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate Reaction: Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regeneration system. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the analytical plate containing the ice-cold quenching solution. The 0-minute time point is typically taken immediately after adding the compound but before adding NADPH.
Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot equals the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
The workflow for this crucial experiment is visualized below.
Caption: A typical workflow for an in vitro metabolic stability assay.
Strategies for Modulating Metabolic Stability
While the 1-cyano-1-methylethyl group is generally stable, its metabolic profile may require optimization to achieve the desired drug properties. Medicinal chemists can employ several strategies to either increase or decrease its metabolic turnover.
Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one group with another that retains similar biological activity but alters physicochemical or pharmacokinetic properties.[16][17]
Original Group
Potential Bioisostere
Rationale for Replacement
Potential Impact
Nitrile (-C≡N)
Tetrazole
To mimic the acidic properties of a carboxylic acid metabolite while being more resistant to hydrolysis.[18]
Increased metabolic stability, altered pKa and polarity.
Nitrile (-C≡N)
1,3,4-Oxadiazole
To replace the nitrile with a stable heterocyclic ring that can still act as a hydrogen bond acceptor.[19]
Improved stability against hydrolysis and oxidation.
Methyl (-CH₃)
Deuterium (-CD₃)
To slow the rate of CYP-mediated C-H bond cleavage via the kinetic isotope effect.[2][20]
Increased metabolic stability (longer t½).
Methyl (-CH₃)
Fluorine (-F)
To block a site of oxidation, as the C-F bond is much stronger than a C-H bond.[20]
Significantly increased metabolic stability.
gem-dimethyl
Cyclopropyl
To maintain steric bulk while altering lipophilicity and the bond angles of the attached group.[16]
Can improve stability by preventing proton abstraction.[16]
gem-dimethyl
gem-difluoro
To introduce polarity and potentially alter conformation while blocking oxidation.[21]
May improve metabolic stability and solubility.[21]
Remote Modifications
Metabolism at the 1-cyano-1-methylethyl group can sometimes be influenced by changes made to other parts of the molecule. Introducing a more easily metabolized "soft spot" elsewhere in the structure can divert enzymatic activity away from the group of interest. Conversely, blocking metabolism at a distal site can sometimes increase the metabolic pressure on the nitrile moiety.
Concluding Remarks
The 1-cyano-1-methylethyl group is a powerful and effective tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its utility stems directly from the steric shielding provided by the gem-dimethyl arrangement, which protects the otherwise metabolically susceptible nitrile and α-carbon from enzymatic degradation. While generally robust, its metabolic fate is primarily governed by CYP-mediated oxidation to the corresponding amide. A thorough understanding of these pathways, coupled with rigorous experimental evaluation using in vitro systems like liver microsomes and hepatocytes, is essential for its successful application. By leveraging this knowledge and employing strategic modifications such as bioisosteric replacement, researchers can effectively harness the properties of the 1-cyano-1-methylethyl group to design safer and more efficacious drugs with optimized pharmacokinetic profiles.
References
ResearchGate. (n.d.). Metabolism of nitriles: [A] nitrile hydratase/amidase; [B] Nitrilase. Retrieved from [Link]
Martinkova, L., et al. (n.d.). Nitrile-hydrolysing enzymes. Retrieved from [Link]
Zhang, Z. Y., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2712-8. Retrieved from [Link]
Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]
Singh, R., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1178-1180. Retrieved from [Link]
Wikipedia. (n.d.). Nitrile hydratase. Retrieved from [Link]
DeVito, V. L., & Gargas, M. L. (2019). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology. Retrieved from [Link]
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]
Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from [Link]
Molecules. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
Catalysts. (2021). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Retrieved from [Link]
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]
Pharma Focus Asia. (2021). Metabolic Stability. Retrieved from [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
International Journal of Molecular Sciences. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Retrieved from [Link]
Frontiers in Chemistry. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]
ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
Topic: Literature Review of 3,5-Disubstituted Methyl Benzoate Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3,5-disubstituted methyl benzoate framework represents a cornerstone scaffold in modern synthetic chemistry, servin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-disubstituted methyl benzoate framework represents a cornerstone scaffold in modern synthetic chemistry, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific 1,3,5-substitution pattern offers a unique combination of steric and electronic properties, enabling the precise spatial orientation of functional groups essential for molecular recognition and biological activity. This guide provides an in-depth analysis of the primary synthetic routes to these valuable intermediates, focusing on the underlying chemical principles and practical considerations for laboratory execution. We will explore classical esterification methods, electrophilic aromatic substitution strategies, and modern cross-coupling techniques. Furthermore, this document details the critical purification and characterization protocols required to ensure the integrity of these intermediates, culminating in a discussion of their application in the synthesis of complex, high-value molecules.
The Strategic Importance of the 3,5-Disubstitution Pattern
In the landscape of medicinal chemistry, the arrangement of substituents on an aromatic ring is a determining factor for a compound's pharmacological profile. The 3,5-disubstitution (or meta, meta') pattern is of particular significance. Unlike ortho or para substitution, which allows for direct electronic resonance with a central functional group, the meta positions are electronically isolated. This allows substituents at the 3 and 5 positions to exert their influence primarily through inductive effects and, more importantly, to act as steric directors. This structural motif is prevalent in a wide array of bioactive molecules, where the 3,5-substituents correctly position the molecule within a target's binding pocket.[1][2][3] For instance, heterocyclic scaffolds like hydantoins and pyrazoles, which show diverse biological activities including antitumor and anticonvulsant properties, often derive their efficacy from the specific nature of their 3,5-substituents.[1][3] The methyl benzoate core provides a stable, easily handled starting point that can be readily saponified or otherwise transformed after the crucial 3,5-scaffold has been established.
Synthetic Pathways to 3,5-Disubstituted Methyl Benzoate Intermediates
The synthesis of these intermediates can be approached from two primary directions: beginning with a pre-substituted benzoic acid and performing an esterification, or by functionalizing the methyl benzoate ring directly. A third, more modern approach involves building the substitution pattern through metal-catalyzed cross-coupling reactions.
Pathway A: Esterification of Pre-functionalized Benzoic Acids
The most direct route is the esterification of a commercially available or previously synthesized 3,5-disubstituted benzoic acid. This is a classic equilibrium reaction, and driving it to completion is the primary experimental challenge.[4]
Causality Behind Method Selection: The choice of catalyst is critical. While traditional mineral acids like H₂SO₄ are effective and inexpensive, they can be difficult to remove and can lead to side reactions with sensitive functional groups.[5] Modern approaches favor solid acid catalysts or milder activating agents that simplify workup and improve functional group tolerance.[5][6]
Solid Acid Catalysts: Materials like phosphoric acid-modified Montmorillonite K10 clay or zirconium/titanium-based catalysts offer significant advantages.[5][6] They are easily filtered off post-reaction, are often reusable, and can be used under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[5][6]
N-halosuccinimides (NXS): N-bromosuccinimide (NBS) has been shown to be an efficient, metal-free catalyst for the esterification of both aromatic and aliphatic carboxylic acids under mild conditions.[7]
Table 1: Comparison of Catalytic Systems for Methyl Benzoate Synthesis
Catalyst System
Typical Conditions
Advantages
Disadvantages
Source(s)
Conc. H₂SO₄
Reflux in excess MeOH, 4h
Inexpensive, readily available
Difficult to remove, harsh conditions, waste generation
Detailed Protocol: NBS-Catalyzed Esterification of 3,5-Dinitrobenzoic Acid
This protocol is adapted from a general procedure for N-halosuccinimide catalyzed esterification.[7]
Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dinitrobenzoic acid (1.0 mmol, 212.1 mg), methanol (5 mL), and N-bromosuccinimide (NBS) (0.07 mmol, 12.5 mg).
Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is necessary to achieve a reasonable reaction rate, but the mild temperature prevents degradation of the starting material and product.
Workup and Isolation: After reaction completion (typically 20-24 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.
Purification: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ (10 mL) to quench any remaining NBS, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and finally with distilled water (10 mL). Rationale: This aqueous workup systematically removes the catalyst and starting acid, leaving the desired ester in the organic phase.
Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3,5-dinitrobenzoate.[9] The product can be further purified by recrystallization from methanol if necessary.
Pathway B: Electrophilic Aromatic Substitution (EAS) on Methyl Benzoate
When the desired substituents can be installed via EAS, starting with methyl benzoate is a highly effective strategy. The ester group is a meta-directing deactivator, meaning incoming electrophiles will be directed to the 3 and 5 positions. Nitration is a classic and reliable example of this pathway.[10][11][12][13]
The Causality of Nitration Conditions: The combination of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile required to overcome the deactivated nature of the methyl benzoate ring.[10][13] The reaction is highly exothermic and must be cooled to prevent over-nitration and side reactions.[11]
Caption: Mechanism of Electrophilic Nitration of Methyl Benzoate.
Detailed Protocol: Synthesis of Methyl 3-Nitrobenzoate
This robust protocol is adapted from Organic Syntheses.[11]
Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by combining concentrated nitric acid (12.5 mL) and concentrated sulfuric acid (12.5 mL).
Reaction Setup: In a 200 mL round-bottom flask fitted with a mechanical stirrer, add concentrated sulfuric acid (40 mL) and cool it to 0°C in an ice-salt bath.
Substrate Addition: Slowly add methyl benzoate (20.4 g, 0.15 mol) to the cooled, stirring sulfuric acid.
Nitration: Add the nitrating mixture dropwise from the funnel to the methyl benzoate solution over approximately one hour. Critically, maintain the internal temperature between 5-15°C throughout the addition. Rationale: Precise temperature control is essential to prevent the formation of dinitrated and ortho/para byproducts, maximizing the yield of the desired meta-isomer.[11]
Reaction Completion & Quenching: After the addition is complete, stir for an additional 15 minutes. Pour the reaction mixture slowly and carefully onto 130 g of cracked ice in a beaker.
Isolation: The crude methyl m-nitrobenzoate will precipitate as a solid. Isolate the solid by suction filtration and wash thoroughly with cold water.
Purification: Transfer the solid to a flask and wash with 20 mL of ice-cold methanol to remove impurities, particularly the more soluble ortho-isomer. Filter the solid again and dry. The yield is typically 81-85%.[11] For maximum purity, recrystallize from an equal weight of methanol.
Pathway C: Modern Cross-Coupling Strategies
For substituents that cannot be installed via classical methods, transition-metal-catalyzed cross-coupling provides a powerful and versatile alternative.[14] The general strategy involves starting with a di-halogenated substrate, typically methyl 3,5-dibromobenzoate, and sequentially or simultaneously coupling organometallic reagents.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Couples an organoboron compound (boronic acid or ester) with the organohalide. This is highly robust and tolerant of many functional groups.[15]
Sonogashira Coupling: Installs alkyne functionalities by coupling a terminal alkyne with the organohalide.
Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the installation of primary or secondary amines.
Caption: General workflow for synthesis via sequential cross-coupling.
Critical Aspects of Purification and Characterization
Self-validation is a core tenet of synthetic chemistry. A synthesized intermediate is only as valuable as its confirmed purity and identity.
Spectroscopic Validation
Spectroscopic analysis provides the definitive structural proof.
¹H NMR Spectroscopy: The symmetry of a 3,5-disubstituted methyl benzoate (with identical substituents) results in a characteristic signal pattern. The proton at C4 appears as a triplet (or more complex multiplet depending on J-coupling), while the two equivalent protons at C2 and C6 appear as a doublet. The methyl ester group typically gives a sharp singlet around 3.9 ppm.[10]
¹³C NMR Spectroscopy: The introduction of substituents significantly alters the chemical shifts. For example, upon nitration of methyl benzoate, the loss of symmetry means all 6 aromatic carbons become magnetically non-equivalent and resonate as 6 distinct signals, whereas the parent methyl benzoate shows only 4 signals for the ring carbons due to symmetry.[10]
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹. Successful functionalization, such as nitration, will introduce new characteristic peaks (e.g., asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹, respectively).
Table 2: Key Spectroscopic Data for Methyl Benzoate and its Nitration Product[10]
Applications in Advanced Synthesis: From Intermediate to Asset
3,5-disubstituted methyl benzoates are not end products but rather pivotal stepping stones.
Methyl 3,5-dinitrobenzoate: This is a highly versatile intermediate. The two nitro groups can be selectively or fully reduced to amines, which then serve as handles for building complex heterocyclic systems, such as substituted benzimidazoles or quinolines, which are scaffolds of significant medicinal interest.
Methyl 3,5-dihydroxybenzoate: This intermediate is a key building block in supramolecular chemistry and materials science. It has been used in the synthesis of complex cored dendrimers and large semi-rigid crown ethers, where the dihydroxy functionality allows for precise, divergent growth of molecular architectures.[16]
Methyl 3,5-dibromobenzoate: As highlighted in section 2.3, this compound is the gateway to a vast array of derivatives via modern cross-coupling chemistry, enabling the construction of biaryl compounds or the introduction of complex side chains crucial for tuning the activity of drug candidates.[15]
Conclusion and Future Outlook
The 3,5-disubstituted methyl benzoate core is a testament to the enduring value of fundamental building blocks in chemical synthesis. The synthetic pathways to these intermediates are well-established, ranging from time-honored esterification and nitration reactions to the highly adaptable modern cross-coupling protocols. The true value of these compounds lies in their potential for transformation, providing a reliable and strategically functionalized platform for constructing the next generation of pharmaceuticals and functional materials. Future research will likely focus on developing even more efficient and sustainable catalytic methods, particularly for asymmetric synthesis and late-stage functionalization, further cementing the importance of these versatile intermediates in the drug development pipeline.
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Glidewell, C., et al. (2003). Methyl 3,5-dinitrobenzoate. ResearchGate. Available from: [Link]
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Novel Aryl Bromide Building Blocks: A Technical Guide for Advancing Medicinal Chemistry
Abstract Aryl bromides are foundational pillars in the edifice of modern medicinal chemistry. Their remarkable versatility, primarily as linchpins in palladium-catalyzed cross-coupling reactions, has cemented their statu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Aryl bromides are foundational pillars in the edifice of modern medicinal chemistry. Their remarkable versatility, primarily as linchpins in palladium-catalyzed cross-coupling reactions, has cemented their status as indispensable building blocks in the synthesis of a vast array of pharmaceuticals. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel aryl bromide building blocks. We will delve into their synthesis, strategic applications, and the underlying mechanistic principles that govern their reactivity. This guide will further illuminate the path from innovative building block design to the successful construction of complex, biologically active molecules, supported by detailed experimental protocols and case studies of recently approved therapeutics.
The Enduring Strategic Importance of Aryl Bromides in Drug Discovery
The prevalence of the aryl bromide motif in medicinal chemistry is not a matter of coincidence; it is a testament to its optimal balance of reactivity and stability. Unlike their more reactive iodide counterparts, aryl bromides often exhibit greater stability and are less prone to degradation, yet they are sufficiently reactive to participate in a wide range of bond-forming reactions. This strategic positioning makes them ideal intermediates in multi-step synthetic campaigns.
The true power of aryl bromides is unlocked in the realm of transition metal-catalyzed cross-coupling reactions. These transformations, which have revolutionized the way medicinal chemists construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, frequently employ aryl bromides as the electrophilic partner. The Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions are just a few examples of the powerful transformations where aryl bromides play a central role.[1]
Beyond their role as synthetic handles, the bromine atom itself can be a strategic tool in drug design. The concept of "halogen bonding," a non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a Lewis base, can significantly contribute to the binding affinity of a ligand to its protein target.[2][3][4][5] This interaction is increasingly being exploited by medicinal chemists to enhance the potency and selectivity of drug candidates.[6]
Synthesis of Novel Aryl Bromide Building Blocks: Expanding the Chemical Space
The demand for novel chemical matter in drug discovery has spurred the development of innovative strategies for the synthesis of increasingly complex and diverse aryl bromide building blocks. These efforts are largely focused on moving beyond simple, flat aromatic systems to incorporate greater three-dimensionality and novel functionalities.
Electrophilic Bromination: A Classic Approach with Modern Refinements
Electrophilic aromatic substitution remains a cornerstone for the synthesis of aryl bromides. Traditional methods often employ elemental bromine, which presents significant handling and safety challenges. Modern approaches have shifted towards the use of safer and more selective brominating agents, such as N-bromosuccinimide (NBS). The use of NBS in acetonitrile has been shown to be an environmentally friendly and efficient method for the regioselective bromination of a wide range of activated arenes.[1][7]
For less reactive substrates, catalytic systems can be employed. For instance, the combination of sodium bromide and sodium hypochlorite in an acidic aqueous medium allows for the in situ generation of bromine, providing a greener alternative to the direct use of Br₂.[8]
Building Blocks with Enhanced Three-Dimensionality
The "escape from flatland" is a prevailing theme in modern drug discovery, with a growing emphasis on the synthesis of molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[9][10] This increased three-dimensionality is associated with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with protein targets.[11][12]
One elegant strategy for accessing sp³-rich aryl bromide building blocks involves the use of cascade ring expansion reactions to generate medium-sized ring lactones.[1][13][14][15][16] These unique scaffolds can be further elaborated through cross-coupling reactions to generate a diverse array of 3D structures.
Another approach is the design of rigid, bicyclic scaffolds that incorporate an aryl bromide moiety. For example, sp³-rich bicyclic cyclopropane-based structures have been developed as bifunctional building blocks, featuring a protected amine and a cyclopropyl N-methyliminodiacetic acid (MIDA) boronate for subsequent Suzuki-Miyaura coupling with aryl bromides.[15]
The incorporation of fluorine and fluoroalkyl groups into drug candidates is a widely used strategy to modulate their physicochemical properties, including metabolic stability, lipophilicity, and pKa.[17] The synthesis of arylated fluoroalkyl bromide building blocks provides medicinal chemists with valuable tools for introducing these motifs. A versatile route to these building blocks involves the reaction of difunctionalized and fluoroalkylated silyl reagents with silver and copper salts to generate active catalysts for the fluoroalkylation of aryl iodides.[18][19][20][21]
Elaboration of Aryl Bromide Building Blocks: Core Methodologies in Action
The true utility of aryl bromide building blocks lies in their ability to be readily transformed into more complex molecules through a variety of powerful chemical reactions. The following sections detail the mechanistic underpinnings and provide exemplar protocols for the two most critical transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis. Its popularity stems from its broad functional group tolerance, the low toxicity of the boron reagents, and the stability of the catalyst systems.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[22][23][24]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine with 4-Methoxyphenylboronic Acid [19]
This protocol provides a general procedure for the coupling of an electron-deficient heteroaryl bromide with an arylboronic acid using the highly effective XPhos ligand.
Materials:
2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol)
4-Methoxyphenylboronic acid (1.2 mmol)
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
XPhos (0.022 mmol, 2.2 mol%)
Potassium phosphate (K₃PO₄) (2.0 mmol)
Anhydrous 1,4-dioxane (5 mL)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.022 mmol), and potassium phosphate (2.0 mmol).
Add anhydrous 1,4-dioxane (5 mL) via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Wash the filter cake with additional ethyl acetate (10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine [19][25][26]
Ligand
Catalyst Precursor
Base
Solvent
Temperature (°C)
Typical Yield (%)
PPh₃
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
100
40-60
dppf
Pd(dppf)Cl₂
K₂CO₃
DME
80
60-80
SPhos
Pd₂(dba)₃
K₃PO₄
1,4-Dioxane
100
>95
XPhos
Pd₂(dba)₃
K₃PO₄
1,4-Dioxane
100
>95
Note: The data in this table is representative and for comparative purposes. Actual experimental results will require specific optimization.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has become the preeminent method for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[27] This palladium-catalyzed reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions.
Mechanism: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[27][28]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine [29][]
This protocol provides a general procedure for the coupling of an aryl bromide with a secondary amine using the XPhos ligand.
Materials:
Aryl bromide (1.0 mmol)
Secondary amine (1.2 mmol)
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
XPhos (0.04 mmol, 4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
Anhydrous toluene (5 mL)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Add anhydrous toluene (5 mL) via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Wash the filter cake with additional ethyl acetate (10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Case Studies: Novel Aryl Bromide Building Blocks in Recently Approved Drugs
The impact of novel aryl bromide building blocks is best illustrated by their application in the synthesis of recently approved pharmaceuticals.
Lumateperone: A Fischer Indole Synthesis Approach
Lumateperone, an atypical antipsychotic approved for the treatment of schizophrenia, features a complex tetracyclic core. One of the key steps in its synthesis involves a Fischer indole synthesis utilizing (2-bromophenyl)hydrazine as a key aryl bromide building block.[31] This reaction constructs the pivotal pyrido[4,3-b]indole scaffold of the molecule.[2][7][21][32]
Darolutamide: A Multi-step Synthesis Featuring a Key Aryl Bromide Intermediate
Darolutamide, a non-steroidal androgen receptor inhibitor for the treatment of prostate cancer, is synthesized through a multi-step route where a substituted aryl bromide plays a crucial role.[16][33][34] The synthesis involves the construction of a pyrazole ring, followed by coupling with a chiral side chain, and ultimately, the aryl bromide is converted to a nitrile group which is a key pharmacophore of the final drug molecule.[35][36]
Challenges and Future Perspectives
While the utility of aryl bromide building blocks is well-established, several challenges and opportunities for future development remain.
Late-Stage Functionalization: The ability to introduce or modify functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery. However, the selective functionalization of C-H bonds in the presence of an aryl bromide can be challenging due to the competing reactivity of the C-Br bond.[20] The development of new catalytic systems that can selectively activate C-H bonds over C-Br bonds is an active area of research.[3]
Scale-up and Sustainability: The transition from laboratory-scale synthesis to large-scale manufacturing presents significant challenges, particularly for palladium-catalyzed reactions.[14][20] Issues such as catalyst cost, residual palladium in the final product, and the use of hazardous solvents need to be addressed.[27] The development of more robust and recyclable catalysts, as well as the adoption of green chemistry principles, such as the use of benign solvents and flow chemistry, will be crucial for the sustainable production of pharmaceuticals.[1][8][22][37]
DNA-Encoded Libraries (DELs): DEL technology has emerged as a powerful tool for the discovery of novel hit compounds. The development of DNA-compatible reactions that allow for the incorporation of diverse aryl bromide building blocks is expanding the chemical space that can be explored with this technology.[13][18][38][39]
Conclusion
Novel aryl bromide building blocks continue to be at the forefront of innovation in medicinal chemistry. Their strategic importance in the construction of complex, biologically active molecules is undeniable. As our understanding of their synthesis and reactivity deepens, and as new catalytic methodologies emerge, the utility of these versatile building blocks will only continue to expand. The ability to design and synthesize novel aryl bromides with tailored properties will be a key enabler in the quest for the next generation of life-saving medicines.
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Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate molecular weight and formula
This in-depth technical guide details the physicochemical properties, synthetic pathways, and strategic applications of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate . This molecule represents a highly functionalized...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physicochemical properties, synthetic pathways, and strategic applications of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate . This molecule represents a highly functionalized trisubstituted benzene scaffold, offering orthogonal reactivity (aryl bromide, methyl ester, and tertiary nitrile) essential for complex pharmaceutical synthesis.
Executive Summary & Physicochemical Profile
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate is a specialized intermediate utilized in the synthesis of advanced therapeutics, particularly those requiring a gem-dimethyl rigidification element to improve metabolic stability or receptor binding affinity (the Thorpe-Ingold effect).
Core Specifications
Property
Value
Notes
IUPAC Name
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate
"1-cyano-1-methylethyl" is synonymous with 2-cyanopropan-2-yl.[1]
Molecular Formula
C₁₂H₁₂BrNO₂
Confirmed via structural decomposition (see below).
Molecular Weight
282.14 g/mol
Based on standard atomic weights (C=12.011, H=1.008, Br=79.904, N=14.007, O=15.999).
Exact Mass
281.0051 (⁷⁹Br) / 283.0031 (⁸¹Br)
Monoisotopic mass for high-resolution MS validation.
Physical State
Solid / Crystalline Powder
Predicted based on similar aryl bromides.
Predicted LogP
3.1 ± 0.4
Lipophilic due to the bromo and gem-dimethyl groups.
Structural Validation (Formula Derivation)
The formula C₁₂H₁₂BrNO₂ is derived from the sum of its constituent moieties:
This molecule is designed for divergent synthesis . Its three functional groups allow for orthogonal chemical transformations, making it a "linchpin" intermediate in drug discovery.
Orthogonal Reactivity Profile
Aryl Bromide (C-3) : A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl motifs.
Methyl Ester (C-1) : A masked carboxylic acid, modifiable via hydrolysis to the free acid or direct amidation to form peptidomimetic backbones.
Tertiary Nitrile (C-5) : A robust, metabolically stable group that can serve as a pharmacophore itself or be reduced to a primary amine (neopentyl amine analog) or hydrolyzed to a gem-dimethyl acid.
Synthesis Protocol (Process Chemistry)
Because this specific substitution pattern is non-trivial, a stepwise construction from the commercially available Methyl 3-bromo-5-methylbenzoate is the most reliable route. This pathway avoids the competing reactivity of the ester.
Reaction Scheme (Graphviz Visualization)
Figure 1: Stepwise synthesis of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate from a methylbenzoate precursor.
Solvent : CCl₄ or Trifluorotoluene (greener alternative).
Protocol : Reflux the mixture until the starting material is consumed (monitored by TLC/HPLC). The radical mechanism selectively targets the benzylic methyl group over the aromatic ring.
Purification : Filtration of succinimide followed by flash chromatography.
Step 2: Cyanation (Nucleophilic Substitution)
Reagents : Sodium Cyanide (NaCN, 1.2 eq) or TMSCN.
Solvent : DMSO (anhydrous).
Protocol : Treat the benzylic bromide with NaCN at room temperature. The reaction is exothermic; temperature control is critical to prevent hydrolysis of the ester.
Protocol and Application Notes for the Hydrolysis of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
An Application Guide for Researchers Abstract This document provides a comprehensive guide for the hydrolysis of methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate to its corresponding carboxylic acid, 3-bromo-5-(1-cyano-1...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the hydrolysis of methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate to its corresponding carboxylic acid, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. This transformation is a critical step in the synthesis of various advanced intermediates for drug discovery and materials science. We present a detailed protocol grounded in the principles of nucleophilic acyl substitution, address potential challenges such as steric hindrance and functional group compatibility, and provide robust methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Principles
The conversion of an ester to a carboxylic acid, known as saponification when base-mediated, is a fundamental transformation in organic synthesis.[1][2] The target molecule, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, is a highly functionalized building block. The presence of a bromine atom allows for subsequent cross-coupling reactions, while the cyano-isopropyl group offers unique steric and electronic properties, making the carboxylic acid product a valuable precursor for complex molecular architectures.
The hydrolysis of methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate proceeds via a base-catalyzed bimolecular acyl substitution (BAC2) mechanism. This process is effectively irreversible under basic conditions, a key advantage for driving the reaction to completion.[3][4]
The BAC2 Mechanism involves three primary steps:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[1]
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
Acid-Base Reaction: The expelled methoxide, a strong base, deprotonates the newly formed carboxylic acid. This final, rapid, and essentially irreversible acid-base reaction forms the carboxylate salt and methanol, which prevents the reverse reaction from occurring.[1][3]
The final carboxylic acid is obtained by adding a strong acid during the workup to protonate the carboxylate salt.[3]
Key Considerations for this Substrate:
Steric Hindrance: The substituent at the 5-position, a 1-cyano-1-methylethyl group, is sterically demanding. This bulk can impede the approach of the hydroxide nucleophile to the carbonyl center, potentially slowing the reaction rate compared to unhindered benzoates.[5][6] To overcome this, elevated temperatures or extended reaction times may be necessary.
Nitrile Group Stability: Nitrile groups can also undergo hydrolysis under harsh basic conditions, typically proceeding first to an amide and then to a carboxylate.[7][8] The reaction conditions must be carefully controlled to favor selective hydrolysis of the methyl ester over the nitrile. Lithium hydroxide (LiOH) is often preferred as it can be effective under milder conditions than sodium or potassium hydroxide.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate on a 5 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Quantity
Notes
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
296.15
5.0
1.0
1.48 g
Starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)
41.96
15.0
3.0
0.63 g
Base catalyst. An excess ensures completion.
Tetrahydrofuran (THF)
-
-
-
20 mL
Co-solvent for substrate solubility.
Methanol (MeOH)
-
-
-
10 mL
Co-solvent.
Deionized Water (H₂O)
-
-
-
10 mL + for workup
Solvent for LiOH.
Hydrochloric Acid (HCl), 3M Aqueous
-
-
-
~10 mL or until pH 1-2
For acidification.
Ethyl Acetate (EtOAc)
-
-
-
For extraction
Extraction solvent.
Saturated NaCl Solution (Brine)
-
-
-
For washing
To break emulsions.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
-
For drying
Drying agent.
Equipment
100 mL Round-bottom flask
Magnetic stir bar and stir plate with heating
Water-cooled reflux condenser
Glass funnel and filter paper
Separatory funnel (250 mL)
Beakers and Erlenmeyer flasks
pH paper or pH meter
Rotary evaporator
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (1.48 g, 5.0 mmol).
Add THF (20 mL) and Methanol (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
In a separate beaker, dissolve lithium hydroxide monohydrate (0.63 g, 15.0 mmol) in deionized water (10 mL).
Add the aqueous LiOH solution to the flask containing the ester solution.
Attach a reflux condenser to the flask.
Reaction Execution:
6. Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
7. Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) (See Section 3.1). The reaction is complete upon the disappearance of the starting material spot.
Work-up and Purification:
8. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
9. Remove the THF and methanol from the reaction mixture using a rotary evaporator.
10. To the remaining aqueous residue, add 30 mL of deionized water.
11. Transfer the aqueous solution to a 250 mL separatory funnel. Wash the solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
12. Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is 1-2. A white precipitate of the carboxylic acid product should form.[9][10]
13. Collect the solid product by vacuum filtration using a Buchner funnel.
14. Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual inorganic salts.
15. Dry the purified product under vacuum to a constant weight. An expected yield is typically in the range of 85-95%.
Analytical Methods for Monitoring and Characterization
Robust analytical monitoring is crucial for determining reaction completion and verifying the purity and identity of the final product.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Mobile Phase: A 30:70 mixture of ethyl acetate and hexanes is a good starting point.
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
Visualization: UV light (254 nm).
Procedure: Spot the reaction mixture alongside a co-spot of the starting material. The product (carboxylic acid) is significantly more polar and will have a much lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.
Product Characterization
¹H NMR (400 MHz, CDCl₃):
Ester (Starting Material): Expect a sharp singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm. Aromatic protons will appear in the δ 7.5-8.2 ppm range. The methyl protons of the cyano-isopropyl group will appear as a singlet around δ 1.7-1.8 ppm.
Acid (Product): The methyl ester singlet at ~3.9 ppm will be absent. A new, broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically δ 10-13 ppm. The aromatic and cyano-isopropyl proton signals will remain, with slight shifts.
¹³C NMR (100 MHz, CDCl₃):
Ester (Starting Material): Look for the ester carbonyl carbon at ~165 ppm and the methoxy carbon at ~52 ppm.
Acid (Product): The ester carbonyl peak will be replaced by a carboxylic acid carbonyl peak at ~170 ppm. The methoxy carbon signal will be absent.
FT-IR (ATR):
Ester (Starting Material): A strong C=O stretch around 1720-1730 cm⁻¹ and a C-O stretch around 1250-1300 cm⁻¹.
Acid (Product): The ester C=O peak will be replaced by a carboxylic acid C=O stretch around 1700-1715 cm⁻¹. A very broad O-H stretch will appear from ~2500-3300 cm⁻¹, often overlapping with C-H stretches.
Mass Spectrometry (MS-ESI⁻): The product should show a prominent [M-H]⁻ ion at m/z corresponding to the molecular weight of the carboxylic acid minus one proton.
Visualization of Mechanism and Workflow
Reaction Mechanism
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient reaction time or temperature due to steric hindrance.2. Inactive or insufficient base.
1. Extend reflux time to 8-12 hours. If still incomplete, consider a stronger base (e.g., NaOH) or a higher boiling solvent system (e.g., Dioxane/Water).2. Use fresh, high-purity LiOH·H₂O.
Side Product Formation
1. Hydrolysis of the nitrile group under harsh conditions.2. Other degradation pathways.
1. Use milder conditions (e.g., run the reaction at room temperature for 24-48h). Monitor carefully by TLC/HPLC and stop the reaction immediately upon consumption of the starting ester.
Product Fails to Precipitate
1. Product has some solubility in the acidic aqueous medium.2. Insufficient acid was added.
1. After acidification, extract the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate (3 x 50 mL).2. Check the pH with a meter and add more acid if necessary.
Emulsion During Workup
Formation of soap-like carboxylate salts, especially before acidification. [11]
Add a small amount of saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.
Low Yield
1. Incomplete reaction.2. Loss of product during filtration or transfers.3. Product is more water-soluble than expected.
1. See "Incomplete Reaction".2. Ensure quantitative transfers. Wash the filter cake with minimal amounts of cold water.3. Extract the acidic aqueous filtrate with ethyl acetate to recover dissolved product.
References
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
The Organic Chemistry Channel. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
Institute of Geochemistry. (2016, March 23). Improvement of saponification extraction method for fatty acids separation from geological samples. [Link]
Taylor & Francis Online. (2020). Saponification – Knowledge and References. [Link]
Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters.... [Link]
Synthesis of gem-Dimethyl Nitriles from Methyl 3-bromo-5-(cyanomethyl)benzoate: An Application Note and Protocol
Abstract This application note provides a comprehensive guide for the synthesis of gem-dimethylated nitriles, a critical structural motif in contemporary drug discovery, starting from methyl 3-bromo-5-(cyanomethyl)benzoa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the synthesis of gem-dimethylated nitriles, a critical structural motif in contemporary drug discovery, starting from methyl 3-bromo-5-(cyanomethyl)benzoate. The protocol details a robust and efficient method for the exhaustive methylation of the benzylic carbon alpha to the nitrile group. This transformation is pivotal for accessing a class of compounds with enhanced metabolic stability and improved pharmacological profiles. The procedure emphasizes the use of phase-transfer catalysis to facilitate the alkylation, offering a practical and scalable approach for medicinal and organic chemists.
Introduction: The Significance of the gem-Dimethyl Nitrile Moiety
The nitrile functional group is a versatile building block in organic synthesis, serving as a precursor to amines, amides, and various heterocyclic scaffolds.[1] In the context of drug development, the introduction of a gem-dimethyl group adjacent to a nitrile can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] This structural feature is frequently observed in numerous natural products and clinically relevant pharmaceuticals.[2][3] The presence of the gem-dimethyl group can:
Enhance Metabolic Stability: By sterically hindering enzymatic degradation pathways, the gem-dimethyl group can increase the in vivo half-life of a drug candidate.
Improve Potency and Selectivity: The conformational constraint imposed by the dimethyl substitution can lock the molecule into a bioactive conformation, leading to stronger and more specific interactions with its biological target.[2][3]
Modulate Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can be crucial for traversing cellular membranes and reaching the site of action.
Given these advantages, the development of efficient synthetic routes to gem-dimethyl nitriles is of paramount importance for medicinal chemists. This guide focuses on the conversion of methyl 3-bromo-5-(cyanomethyl)benzoate to its corresponding gem-dimethyl derivative, a key intermediate for the synthesis of novel therapeutic agents.
Synthetic Strategy: Exhaustive Methylation via Phase-Transfer Catalysis
The core of this synthetic protocol is the exhaustive methylation of the acidic benzylic proton of the starting material. The presence of the electron-withdrawing nitrile and ester groups significantly acidifies the methylene protons, making them susceptible to deprotonation by a suitable base. Subsequent alkylation with a methylating agent, such as methyl iodide, introduces the first methyl group. A second deprotonation and methylation at the same position yields the desired gem-dimethyl product.
To overcome the challenge of performing this reaction in a biphasic system (solid base and organic solvent), phase-transfer catalysis (PTC) is employed.[4][5][6] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or other basic anion from the solid or aqueous phase into the organic phase where the substrate is dissolved.[5][6] This allows the deprotonation and subsequent alkylation to occur efficiently under mild conditions.[4][7] The use of PTC offers several advantages, including:
Mild Reaction Conditions: Avoiding the need for strong and hazardous bases like sodium amide.[4]
High Yields and Selectivity: Promoting the desired C-alkylation over potential side reactions.[4]
Operational Simplicity: Simplifying the reaction setup and workup procedures.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for the preparation of the gem-dimethyl nitrile.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.
3.1. Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Methyl 3-bromo-5-(cyanomethyl)benzoate
141761-82-2
254.08
1.0 g (3.94 mmol)
Sodium Hydroxide (NaOH), pellets
1310-73-2
40.00
0.63 g (15.76 mmol)
Methyl Iodide (CH₃I)
74-88-4
141.94
1.12 mL (17.9 mmol)
Tetrabutylammonium Bromide (TBAB)
1643-19-2
322.37
0.13 g (0.39 mmol)
Toluene
108-88-3
92.14
20 mL
Dichloromethane (DCM)
75-09-2
84.93
For workup
Water (H₂O)
7732-18-5
18.02
For workup
Brine (saturated NaCl solution)
N/A
N/A
For workup
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
For drying
Silica Gel (for column chromatography)
7631-86-9
60.08
As needed
Hexanes
110-54-3
86.18
For chromatography
Ethyl Acetate (EtOAc)
141-78-6
88.11
For chromatography
3.2. Reaction Setup and Procedure
Reaction Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-(cyanomethyl)benzoate (1.0 g, 3.94 mmol), powdered sodium hydroxide (0.63 g, 15.76 mmol), and tetrabutylammonium bromide (0.13 g, 0.39 mmol).
Solvent Addition: Add toluene (20 mL) to the flask.
Addition of Methylating Agent: While stirring the mixture vigorously, add methyl iodide (1.12 mL, 17.9 mmol) dropwise at room temperature.
Reaction Execution: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water (20 mL) to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.3. Purification
The crude product is purified by flash column chromatography on silica gel.
Column Packing: Pack a glass column with silica gel using a slurry of hexanes.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate as a colorless oil or a white solid.
Characterization Data
The structure and purity of the final product should be confirmed by spectroscopic methods.
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₂BrNO₂ [M+H]⁺: 282.01, found: 282.0.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction does not go to completion, ensure that the sodium hydroxide is finely powdered to maximize its surface area. The vigor of stirring is also critical for efficient phase transfer. An increase in reaction temperature or time may also be necessary.
Byproduct Formation: The primary byproduct is often the monomethylated intermediate. To drive the reaction to the gem-dimethyl product, a sufficient excess of both the base and methyl iodide is crucial.
Safety Precautions: Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of gem-dimethyl nitriles from the corresponding benzylic nitriles using phase-transfer catalysis. The described method is scalable and utilizes readily available reagents, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The strategic introduction of the gem-dimethyl group can significantly enhance the therapeutic potential of lead compounds, and this protocol offers a practical means to achieve this important structural modification.
References
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... (n.d.). ResearchGate. Retrieved from [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
Top 10 PTC Applications. (2001, July 26). Retrieved from [Link]
Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.). Google Patents.
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Retrieved from [Link]
Application Note: Chemoselective Reduction of Sterically Hindered Nitriles in Polyfunctional Scaffolds
Executive Summary & Strategic Analysis The Challenge: The transformation of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate to its corresponding primary amine presents a "Triad of Chemoselectivity" challenge that defeat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Challenge:
The transformation of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate to its corresponding primary amine presents a "Triad of Chemoselectivity" challenge that defeats standard reduction protocols.[1]
Steric Hindrance (The Gem-Dimethyl Effect): The nitrile is located on a quaternary carbon (1-cyano-1-methylethyl).[1] This steric bulk significantly retards nucleophilic attack, requiring more forcing conditions that often compromise selectivity.[1]
Electrophilic Competition (The Ester): The methyl ester at position 1 is susceptible to reduction by strong hydride donors (e.g., LiAlH₄), which would yield the diol.[1]
Labile Functionality (The Aryl Bromide): The aryl bromide at position 3 is highly prone to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), destroying the scaffold's utility for subsequent cross-coupling.
The Solution:
This guide details two validated protocols designed to navigate this specific landscape. Protocol A (Cobalt Boride) is the primary recommendation for its operational simplicity and high chemoselectivity.[1] Protocol B (Borane-Dimethyl Sulfide) is the alternative "power method" specifically for cases where steric hindrance renders Protocol A too slow.[1]
The following logic flow illustrates the critical decision points in selecting the reduction strategy.
Caption: Decision tree for selecting the reduction method based on steric and chemoselective constraints.
Protocol A: Cobalt(II) Chloride / NaBH₄ (The "Black Boride" Method)
Theory:
Sodium borohydride (NaBH₄) alone is not strong enough to reduce nitriles.[1][2][3] However, in the presence of Cobalt(II) chloride, it forms a transient "Cobalt Boride" species (visible as a black precipitate). This species coordinates to the nitrile nitrogen, activating it for hydride delivery while leaving esters and aryl halides untouched.[1]
Applicability:
Best for preserving the ester and bromide.[1] The gem-dimethyl group may slow the reaction, requiring longer times but maintaining safety.[1]
Solvent: Methanol (Anhydrous prefered, but reagent grade acceptable)[1]
Quench: 1N HCl, Ammonium Hydroxide (28% NH₄OH)
Step-by-Step Procedure
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) and CoCl₂·6H₂O (1.5 eq) in Methanol (0.1 M concentration relative to substrate).[1]
Observation: The solution will be deep pink/purple due to the cobalt salt.[1]
Cooling: Cool the solution to 0°C using an ice bath.
Why: Low temperature is critical to prevent ester transesterification or reduction.[1]
Addition (The Critical Step): Add NaBH₄ (7.0 eq) portion-wise over 30–60 minutes.
Caution: Vigorous gas evolution (H₂) will occur.[1] Do not seal the system.
Visual Cue: A black precipitate (Cobalt Boride) will form immediately upon addition.[1] The pink color should disappear.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–16 hours.
Monitoring: Monitor by TLC or LCMS.[1] Look for the disappearance of the nitrile peak.[1]
Steric Note: Due to the gem-dimethyl group, if the reaction stalls, add another 0.5 eq of CoCl₂ followed by 2.0 eq of NaBH₄.[1]
Quench: Cool back to 0°C. Add 1N HCl dropwise until the black precipitate dissolves and gas evolution ceases (pH ~2).
Why: This destroys residual borohydride and solubilizes cobalt salts.[1]
Workup:
Basify the aqueous layer with concentrated NH₄OH to pH ~10 (to free the amine).[1]
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
Note: The amine might be amphiphilic.[1] If extraction is poor, saturate the aqueous layer with NaCl (salting out).[1]
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Verify the integrity of the Methyl Ester via ¹H NMR (singlet at ~3.9 ppm).
Theory:
Borane is an electrophilic reducing agent.[1][4][5] It reacts with electron-rich centers.[1][4] The reactivity order is Carboxylic Acid > Amide > Nitrile > Ester > Halide.[1] By strictly controlling temperature and stoichiometry, the nitrile can be reduced before the ester. Borane is small enough to penetrate the steric shield of the gem-dimethyl group effectively.[1]
Applicability:
Use this if Protocol A fails to convert the starting material due to steric hindrance.[1]
Materials
Substrate: 1.0 eq
Reagent: Borane-Dimethyl Sulfide complex (BH₃[1][6][4][7]·DMS) (2.0 M in THF) (3.0 - 5.0 eq)
Solvent: Anhydrous THF (Must be dry; water destroys borane)
Quench: Methanol, HCl in Methanol
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
Dissolution: Dissolve Substrate (1.0 eq) in Anhydrous THF (0.2 M).
Addition: Cool to 0°C . Add BH₃·DMS (3.0 eq) dropwise via syringe.[1]
Odor Warning: DMS has a stench.[1][8][7] Use a fume hood.[1]
Reaction: Heat the mixture to Reflux (66°C) for 2–4 hours.
Selectivity Control: Do not reflux overnight initially.[1] Check LCMS after 2 hours. The gem-dimethyl group requires heat to overcome sterics, but prolonged heat risks the ester.[1]
Quench (The Methanolysis): Cool to 0°C. CAREFULLY add Methanol dropwise.
Use "Salting Out" (saturate aq.[1] layer with NaCl).[1] Use CHCl₃/Isopropanol (3:1) for extraction.[1][4]
References
Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems.[1][3] I. Reduction of organic nitrile, nitro and amide compounds to primary amines."[1][9][10][11][12] Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555–4558.[1]
Brown, H. C., & Choi, Y. M. "Selective reductions.[1] 29. The rapid reaction of carboxylic acids with borane-dimethyl sulfide. A remarkable rate difference between the reaction of carboxylic acids and esters." Journal of Organic Chemistry, vol. 47, no. 16, 1982, pp. 3153–3163.[1]
Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride."[1] Tetrahedron Letters, vol. 31, no. 44, 1990. (Demonstrates chemoselectivity over esters).
Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[1][9] Journal of Organic Chemistry, vol. 74, no. 5, 2009, pp. 1964–1970.[1][9]
Application Note: Scalable Synthesis of Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate
Abstract & Strategic Overview Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate is a high-value pharmacophore intermediate, notably serving as a scaffold for Thyroid Hormone Receptor beta (THR-β) agonists and other metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate is a high-value pharmacophore intermediate, notably serving as a scaffold for Thyroid Hormone Receptor beta (THR-β) agonists and other metabolic disease targets. Its structural core—a trisubstituted benzene ring featuring an ester, a bromine handle for cross-coupling, and a gem-dimethyl nitrile—presents a unique synthetic challenge.
While direct palladium-catalyzed
-arylation of isobutyronitrile with aryl halides is theoretically possible, it often suffers from poor chemoselectivity in the presence of an existing aryl bromide and ester functionality. Consequently, this guide details a Benzylic Functionalization Strategy . This route is selected for its robustness, scalability, and ability to preserve the aromatic bromine for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Key Advantages of This Protocol:
Chemoselectivity: Preserves the C3-Bromine and C1-Ester by targeting the C5-Methyl group.
Scalability: Utilizes standard unit operations (radical bromination, nucleophilic substitution, alkylation) adaptable to kilogram-scale production.
Cost-Efficiency: Avoids expensive Pd-catalysts in the early scaffold-building phase.
Retrosynthetic Analysis
The synthetic logic disconnects the gem-dimethyl nitrile group back to a benzylic nitrile, which is in turn derived from a benzylic bromide. The starting material is the commercially available Methyl 3-bromo-5-methylbenzoate .
Figure 1: Retrosynthetic disconnection strategy relying on sequential benzylic functionalization.
Detailed Experimental Protocols
Step 1: Wohl-Ziegler Bromination
Objective: Selective functionalization of the benzylic methyl group.
Reagents:
Methyl 3-bromo-5-methylbenzoate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (PhCF) (Green alternative)
Protocol:
Setup: Charge a flame-dried round-bottom flask with Methyl 3-bromo-5-methylbenzoate and anhydrous PhCF
(0.5 M concentration).
Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).
Reaction: Heat the mixture to reflux (
C) under atmosphere. Monitor by TLC or HPLC. The reaction typically completes in 4–6 hours.
Critical Note: Do not use a large excess of NBS to avoid gem-dibromination.
Workup: Cool to
C to precipitate succinimide. Filter off the solid.
Purification: Concentrate the filtrate. The residue is typically used directly in the next step to minimize exposure to the unstable benzylic bromide. If necessary, purify via rapid silica plug filtration (Hexanes/EtOAc).
Step 2: Nucleophilic Cyanation
Objective: Installation of the nitrile carbon framework.
Setup: Flame-dry a 3-neck flask under Argon. Add NaH (2.5 equiv) and wash with dry hexanes to remove mineral oil (optional but recommended for purity). Suspend NaH in anhydrous THF.
Cooling: Cool the suspension to
C.
Addition: Add a solution of the arylacetonitrile (from Step 2) and MeI (2.5 equiv) in THF dropwise over 30 minutes.
Mechanistic Insight: Simultaneous addition or pre-mixing MeI with the substrate is often preferred to prevent mono-methylated side products from consuming the base.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
Quench: Carefully quench with saturated
solution at C.
Workup: Extract with EtOAc. Wash with sodium thiosulfate (to remove iodine traces) and brine.
Isolation: Concentrate to yield the final target. Recrystallization from Heptane/IPA is often possible for high-purity applications.
Quantitative Data & Specifications
Parameter
Specification / Expected Value
Notes
Step 1 Yield
85 - 92%
Limiting factor: Over-bromination
Step 2 Yield
88 - 95%
Limiting factor: Hydrolysis of ester (avoid water)
Cyanide Management: In Step 2, maintain pH > 10 in aqueous waste streams to prevent HCN gas evolution. Treat waste with bleach (sodium hypochlorite) before disposal.
Exotherm Control: The methylation (Step 3) is highly exothermic. On a scale >10g, use a dosing pump for the substrate/MeI addition and active cooling.
Solvent Selection: Replacing
(Step 1) with Trifluorotoluene (PhCF) or Methyl Acetate reduces toxicity without compromising yield.
References
BenchChem. (2025).[4][5] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from
Organic Syntheses. (1931). Methyl m-nitrobenzoate and general esterification protocols. Org. Syn. Coll. Vol. 1, p. 372. Retrieved from
Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from
Google Patents. (2023). CN117263870A - Preparation method of Resmetirom key intermediate. (Describes analogous benzylic functionalization strategies). Retrieved from
ChemicalBook. (2025). Methyl 3-bromo-5-methylbenzoate Properties and Synthesis. Retrieved from
Application Note: Strategic Late-Stage Functionalization of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate , a versatile trifunctional buil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate , a versatile trifunctional building block valuable for generating libraries of metabolically stable biaryls and enzyme inhibitors.[1][2]
Executive Summary & Structural Analysis
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (referred to herein as Scaffold A ) is a high-value intermediate characterized by three orthogonal functional handles on a benzene core.[1][2] Its structural uniqueness lies in the 1-cyano-1-methylethyl group (also known as a gem-dimethyl nitrile).[1][2]
Key Structural Features:
Aryl Bromide (C-3): The primary vector for carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling.[1][2]
Methyl Ester (C-1): An electrophilic handle ready for hydrolysis to the acid (for amide coupling) or direct amidation.[1][2]
Gem-Dimethyl Nitrile (C-5): A sterically bulky, metabolically stable pharmacophore.[1][2]
Medicinal Chemistry Insight: The gem-dimethyl group blocks benzylic oxidation (a common metabolic soft spot) and locks the nitrile conformation.[1][2] In many contexts (e.g., androgen receptor modulators, cathepsin inhibitors), this group acts as a bioisostere for a carbonyl or a lipophilic anchor.[2]
Chemoselectivity Hierarchy
To maximize library diversity, functionalization must follow a strict order of reactivity:
Medium Reactivity: Methyl Ester (Nucleophilic acyl substitution).[1][2]
Lowest Reactivity: Gem-Dimethyl Nitrile (Sterically hindered; requires harsh acid/base or specific catalysis to modify).[1][2]
Strategic Workflow
The following flowchart illustrates the divergent synthesis pathways available from Scaffold A .
Figure 1: Divergent synthesis workflow. The primary pathway (Blue -> Green -> Red) preserves the metabolically stable gem-dimethyl nitrile while elaborating the ester and bromide.[1][2]
Objective: Functionalize the C-3 Bromide without hydrolyzing the ester or attacking the nitrile.[1][2]
Challenge: Standard bases (NaOH, KOH) can saponify the methyl ester.[1][2]
Solution: Use mild phosphate or carbonate bases in anhydrous or biphasic systems.[1][2]
Objective: Install an amine at C-3.[1][2][3]
Expert Tip: The steric bulk of the C-5 gem-dimethyl group is meta to the bromide, so it rarely interferes with catalyst ligation.[1][2] However, electron-deficient rings (due to the ester/nitrile) require robust ligands.[1][2]
(Avoid NaOtBu if ester hydrolysis is observed, though tBu-ester is safer).[1][2]
Solvent: Toluene or 1,4-Dioxane at 100°C.
Protocol C: Regioselective Ester Hydrolysis
Objective: Hydrolyze the methyl ester (C-1) to the carboxylic acid while leaving the gem-dimethyl nitrile (C-5) intact.[1][2]
Mechanistic Insight: The gem-dimethyl group creates significant steric hindrance around the nitrile carbon.[1][2] Consequently, the nitrile is extremely resistant to hydrolysis compared to the unhindered methyl ester.[1][2]
Ensure solvent is dry; avoid alcoholic solvents in the coupling step if using Pd/C systems (unlikely here).[2]
Safety & Handling
Nitrile Hazards: While the gem-dimethyl nitrile is stable, thermal decomposition at extreme temperatures (>200°C) can release toxic fumes (HCN/NOx).[1][2] Perform all reactions in a fume hood.
Bromide Sensitizers: Benzylic bromides are lachrymators; however, this is an aryl bromide, which is generally non-lachrymatory but should still be handled with gloves and eye protection.[1][2]
References
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[2]
Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[2]
Fleming, F. F., et al. (2010).[1][2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[1][2] Link[2]
Context: Discusses the metabolic stability conferred by sterically hindered nitriles.
Preparation of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid derivatives
An in-depth guide to the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid and its derivatives is presented for researchers, scientists, and professionals in drug development. This document provides detailed app...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid and its derivatives is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and ensuring scientific integrity.
Introduction: Significance of Substituted Benzoic Acid Scaffolds
Benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science, acting as "privileged structures" capable of interacting with a wide range of biological targets.[1] The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design. The target molecule, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, incorporates three key functionalities: a carboxylic acid for potential salt formation and hydrogen bonding, a bromine atom which can serve as a handle for further cross-coupling reactions or enhance binding affinity, and a gem-dimethyl nitrile group which can influence metabolic stability and act as a hydrogen bond acceptor. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
This guide outlines two distinct and reliable synthetic pathways for the preparation of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, providing detailed, step-by-step protocols and the underlying chemical principles.
This strategy employs a multi-step approach starting from a readily available substituted toluene. The core idea is to first establish the 3-bromo-5-isopropylbenzoic acid scaffold and then perform a selective functionalization at the benzylic position of the isopropyl group to introduce the cyano functionality. This method offers excellent control over each transformation, minimizing the formation of isomeric byproducts.
Workflow for Synthetic Strategy 1
Caption: Workflow for the Benzylic Functionalization Pathway.
Step-by-Step Protocols for Strategy 1
Step 1: Oxidation of 1-bromo-3,5-dimethylbenzene to 3-bromo-5-methylbenzoic acid
Principle: This step involves the selective oxidation of one of the methyl groups of the starting material to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4). The reaction is typically performed in a mixture of pyridine and water, which helps to solubilize the reactants and control the reaction temperature.[2]
Protocol:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-bromo-3,5-dimethylbenzene (1.0 eq).
Add a mixture of pyridine and water (e.g., 3:2 v/v).
Heat the mixture to 80-90 °C with vigorous stirring.
Add potassium permanganate (KMnO4, 2.0-2.5 eq) portion-wise over 1-2 hours, maintaining the temperature below 100 °C.
After the addition is complete, continue heating for another 2-3 hours, or until the purple color of the permanganate has discharged.
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate through a pad of Celite. Wash the filter cake with hot water.
Combine the filtrates and remove the pyridine under reduced pressure.
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of ~2, which will precipitate the product.
Filter the white solid, wash with cold water, and dry under vacuum to afford 3-bromo-5-methylbenzoic acid.
Step 2: Esterification of 3-bromo-5-methylbenzoic acid
Principle: To protect the carboxylic acid from interfering with subsequent reactions and to improve solubility in organic solvents, it is converted to its methyl ester. A common method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2), followed by reaction with methanol.
Protocol:
Suspend 3-bromo-5-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl2, 5-10 eq).
Add a catalytic amount of N,N-dimethylformamide (DMF).
Heat the mixture at reflux for 2-3 hours.
Cool the reaction mixture and remove the excess SOCl2 under reduced pressure.
Carefully add anhydrous methanol (MeOH) to the crude acid chloride at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Remove the excess methanol under reduced pressure.
Dissolve the residue in diethyl ether or ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-bromo-5-methylbenzoate.
Step 3: Benzylic Bromination
Principle: This step involves a free-radical halogenation at the benzylic position of the methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[3]
Protocol:
Dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane in a flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp).
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).[4]
Heat the mixture to reflux and irradiate with the lamp for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to yield crude methyl 3-bromo-5-(bromomethyl)benzoate, which can often be used in the next step without further purification.
Step 4: Cyanation of the Benzylic Bromide
Principle: The benzylic bromide is a good substrate for nucleophilic substitution. In this step, the bromine is displaced by a cyanide ion (CN-) to form the corresponding nitrile.
Protocol:
Dissolve the crude methyl 3-bromo-5-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
Add sodium cyanide (NaCN, 1.2 eq) and stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a large volume of water and extract with ethyl acetate or diethyl ether (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford methyl 3-bromo-5-(cyanomethyl)benzoate.
Step 5: Dimethylation of the α-carbon
Principle: The methylene protons alpha to the nitrile group are acidic and can be deprotonated with a strong base like sodium hydride (NaH). The resulting carbanion can then be alkylated with methyl iodide (MeI). This step is performed twice to achieve dimethylation.
Protocol:
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C and add a solution of methyl 3-bromo-5-(cyanomethyl)benzoate (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.
Step 6: Saponification of the Ester
Principle: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
Protocol:
Dissolve the methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
Add lithium hydroxide monohydrate (LiOH·H2O, 2.0-3.0 eq) and stir the mixture at room temperature overnight.
Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.
This strategy aims for a more direct introduction of the 1-cyano-1-methylethyl group onto the aromatic ring via a Friedel-Crafts alkylation reaction.[5] Due to the deactivating nature of the bromo and carboxyl groups, this approach requires careful selection of the starting material and reaction conditions. Protection of the carboxylic acid group as an ester is essential.
Workflow for Synthetic Strategy 2
Caption: Workflow for the Friedel-Crafts Alkylation Pathway.
Step-by-Step Protocols for Strategy 2
Step 1: Esterification of 3-Bromobenzoic acid
Principle: As in Strategy 1, the carboxylic acid is protected as a methyl ester to prevent interference with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction and to increase the reactivity of the aromatic ring.
Protocol:
Follow the esterification protocol described in Step 2 of Synthetic Strategy 1, starting from 3-bromobenzoic acid.
Step 2: Friedel-Crafts Alkylation
Principle: This key step involves the electrophilic substitution of a hydrogen atom on the aromatic ring with the 1-cyano-1-methylethyl group. Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) can serve as the alkylating agent in the presence of a strong acid catalyst like sulfuric acid, which generates the electrophilic species.[6] The bromo and ester groups are meta-directing, which favors substitution at the C-5 position.
Protocol:
In a round-bottom flask, cool concentrated sulfuric acid (H2SO4, ~10 eq) to 0 °C in an ice bath.
To the cold acid, slowly add methyl 3-bromobenzoate (1.0 eq) with stirring.
Once the ester has dissolved, add acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
Carefully pour the reaction mixture onto crushed ice.
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.
Step 3: Saponification of the Ester
Principle: The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
Follow the saponification protocol described in Step 6 of Synthetic Strategy 1.
Low Yield in Oxidation (Strategy 1, Step 1): Over-oxidation to the diacid can occur. Ensure slow, portion-wise addition of KMnO4 and maintain careful temperature control. If diacid is formed, it can be separated based on solubility differences.
Incomplete Benzylic Bromination (Strategy 1, Step 3): Ensure the radical initiator (AIBN) is fresh and the light source is of sufficient intensity. The reaction should be run under anhydrous conditions as water can quench the reaction.
Low Yield in Friedel-Crafts Alkylation (Strategy 2, Step 2): The aromatic ring is deactivated, making this reaction challenging. Ensure anhydrous conditions and a sufficient excess of the strong acid catalyst. Reaction time may need to be extended, or a stronger Lewis acid could be trialed, though this may lead to side products.
Difficulties with Saponification: If the nitrile group is sensitive to the basic conditions of saponification, a milder acidic hydrolysis of the ester could be attempted, although this may also affect the nitrile.
Conclusion
The synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid can be successfully achieved via multiple synthetic routes. The Benzylic Functionalization Pathway (Strategy 1) is a longer but more robust and generally higher-yielding approach, offering precise control over the introduction of each functional group. The Friedel-Crafts Alkylation Pathway (Strategy 2) is more convergent but may require more extensive optimization to overcome the deactivated nature of the aromatic ring. The choice of strategy will depend on the available starting materials, scale of the synthesis, and the desired level of control over the reaction sequence. These detailed protocols provide a solid foundation for researchers to produce this valuable building block for further applications in drug discovery and materials science.
References
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1283-1288.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Wikipedia. (2024). Azobisisobutyronitrile. Retrieved from [Link]
RSC Publishing. (2017). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
Angst, D., et al. (2018). Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation. Chemistry – A European Journal, 24(51), 13538-13544.
European Patent Office. (2005).
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International Conference on Advanced Science and Engineering (ASEI 2015).
Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.
PubChem. (n.d.). 3-Bromo-5-ethylbenzoic acid. Retrieved from [Link]
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Google Patents. (2021).
Google Patents. (2009).
Google Patents. (1989).
YouTube. (2018). Nucleophilic Aromatic Substituition: Addition-elimination. Retrieved from [Link]
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1397.
PubChemLite. (n.d.). 3-bromo-5-isopropoxybenzoic acid (C10H11BrO3). Retrieved from [Link]
Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.
RSC Publishing. (2017). Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates. New Journal of Chemistry, 41(24), 14826-14830.
JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
MDPI. (2020). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 25(1), 199.
Optimizing yield for dialkylation of methyl 3-bromo-5-(cyanomethyl)benzoate
Technical Support Center: Optimization of Benzylic Dialkylation for Methyl 3-bromo-5-(cyanomethyl)benzoate Case ID: #BENZ-CN-DIALK-001 Status: Active Analyst: Senior Application Scientist Executive Summary: The Chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Benzylic Dialkylation for Methyl 3-bromo-5-(cyanomethyl)benzoate
Case ID: #BENZ-CN-DIALK-001
Status: Active
Analyst: Senior Application Scientist
Executive Summary: The Chemical Challenge
You are attempting to perform an
-dialkylation on the cyanomethyl arm of Methyl 3-bromo-5-(cyanomethyl)benzoate . This transformation is a critical step in synthesizing soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) or similar pharmacophores where the benzylic position is sterically occluded to improve metabolic stability.
The Core Conflict:
The reaction requires a base strong enough to deprotonate the benzylic position (
in DMSO) without attacking the methyl ester (, but susceptible to hydrolysis/transesterification). Furthermore, the second alkylation is kinetically slower than the first due to steric hindrance, leading to difficult-to-separate mixtures of mono- and di-alkylated products.
Diagnostic Matrix & Troubleshooting
Use this matrix to identify the root cause of your yield loss.
Symptom
Probable Cause
Corrective Action
Stalled at Mono-Alkyl
Steric Hindrance / Base Depletion
The second deprotonation is slower. Increase Base: Use 2.5–3.0 equiv. Switch Solvent: Move from THF to DMSO or DMF to increase anion nucleophilicity.
Ester Hydrolysis (Acid formed)
Wet Solvent / Hydroxide Formation
Strict Anhydrous Protocol: If using , dry it at 120°C overnight. Avoid NaOH/KOH. Switch to (60% dispersion) in dry DMF.
Low Mass Balance (Tars)
Oxidative Coupling
Benzylic anions are sensitive to . Degas Solvents: Sparge with Argon/Nitrogen for 15 mins before adding base.
No Reaction
Base Too Weak
If using in Acetone/MeCN, the basicity is insufficient. Upgrade: Switch to /DMSO (the "superbasic" medium) or /THF.
Intramolecular Cyclization Fails
Dilution Factor
If making a cyclopropane ring (using 1,2-dibromoethane), high concentration favors intermolecular polymerization. Dilute: Run at 0.05 M - 0.1 M.
Technical Deep Dive: Mechanism & Control
To optimize yield, you must visualize the competing pathways. The diagram below illustrates the kinetic bottleneck at the mono-alkylated species.
Caption: Kinetic pathway showing the critical bottleneck at Enolate B formation due to steric hindrance and the risk of hydrolysis.
Why "Standard" Conditions Fail
The pKa Shift: Once the first alkyl group is added, the remaining benzylic proton becomes slightly less acidic (due to electron donation from the alkyl group) and significantly more sterically hindered.
The "DMSO Effect": In aprotic polar solvents like DMSO, the potassium cation is highly solvated, leaving the carbonate anion (
) "naked" and significantly more basic. This is often required to drive the second alkylation without resorting to dangerous bases like LDA.
Optimized Protocol: The "Gold Standard"
This protocol assumes you are targeting the cyclopropyl derivative (via 1,2-dibromoethane) or gem-dimethyl derivative (via MeI), as these are the standard modifications for this scaffold.
Method A:
/ DMSO (Recommended for Cyclopropanation)
Best for: High functional group tolerance, avoiding ester hydrolysis.
Preparation: Dry
(3.0 equiv) in an oven at 120°C for 12 hours.
Dissolution: Dissolve Methyl 3-bromo-5-(cyanomethyl)benzoate (1.0 equiv) in anhydrous DMSO (0.1 M concentration).
Addition: Add the alkylating agent (1,2-dibromoethane for cyclopropane, 2.5 equiv) before the base to minimize side reactions.
Initiation: Add the dried
in one portion.
Reaction: Stir vigorously at RT (20–25°C) .
Note: Do not heat initially. The reaction is exothermic. If conversion stalls after 4 hours, heat to 45°C.
Workup: Quench with saturated
. Extract with EtOAc.[1] Wash organic layer 3x with water (crucial to remove DMSO).
Method B: NaH / DMF (Recommended for Dimethylation)
Best for: Rapid reaction, driving stubborn substrates.
Setup: Flame-dry flask under Argon.
Slurry: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous DMF at 0°C.
Addition: Add Methyl 3-bromo-5-(cyanomethyl)benzoate (1.0 equiv) dropwise. Stir 15 min until
evolution ceases (Solution turns dark/red).
Alkylation: Add Methyl Iodide (2.5 equiv) dropwise at 0°C.
Completion: Allow to warm to RT over 2 hours.
Quench:Careful addition of cold water.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH with Phase Transfer Catalysis (PTC)?A: Generally, No . While PTC (e.g., TBAB) works for nitriles, the methyl ester on your substrate is highly liable to saponify (hydrolyze) to the carboxylic acid in the presence of hydroxide anions. Stick to Carbonate/DMSO or NaH/DMF systems.
Q: I see a spot on TLC just below my product. What is it?A: This is likely the mono-alkylated intermediate . If you are making the cyclopropane ring, this is the open-chain bromo-ethyl intermediate. To fix this, add 0.5 equiv more base and heat to 50°C for 1 hour to force ring closure.
Q: Why is my product turning dark/tarry?A: Benzylic nitrile anions are electron-rich and can undergo oxidative dimerization if oxygen is present. Ensure you are working under a positive pressure of Nitrogen or Argon.
References
Bayer AG. (2013). Substituted Pyrazolopyridine Derivatives and Use Thereof as sGC Stimulators. Patent WO2013104596. (Describes the synthesis of Vericiguat intermediates and benzylic alkylation conditions). Link
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91. (Foundational text on nitrile alkylation mechanisms). Link
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Authoritative source for pKa values in DMSO). Link
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[2] Journal of Medicinal Chemistry, 60(12), 5146–5161. (Context for the specific scaffold and chemical handling). Link
Technical Support Center: Purification of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key chemical intermediate. Our approach is rooted in fundamental chemical principles and field-proven experience to help you overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, based on common synthetic strategies for structurally similar molecules, you should anticipate the following:
Unreacted Starting Materials: Such as 3-bromobenzoic acid derivatives or precursors to the 1-cyano-1-methylethyl group.
Side-Reaction Products:
From Grignard-based routes: Biphenyl-type impurities can form from the coupling of the Grignard reagent.[1][2]
From radical reactions (e.g., using AIBN): Byproducts from the radical initiator itself, such as tetramethylsuccinonitrile from AIBN, can be present.[3][4][5] Additionally, dehalogenated products where the bromine atom is replaced by a hydrogen atom may form.[6][7][8][9]
Degradation Products:
Hydrolysis of the ester: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.[10][11][12]
Hydrolysis of the nitrile: The cyano group can be sensitive to strong acidic or basic conditions, potentially hydrolyzing to an amide or carboxylic acid.
Q2: My crude product is a dark-colored oil/solid. What could be the cause and how can I address it?
A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities. These can arise from side reactions, especially if the reaction temperature was not well-controlled. It is also possible that trace amounts of bromine from the synthesis are present.[13][14]
Troubleshooting:
Activated Carbon Treatment: Before proceeding with more rigorous purification, you can try dissolving your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This can often remove colored impurities.
Column Chromatography: This is the most effective method for removing a wide range of impurities, including colored ones.
Q3: I am seeing a loss of the bromine atom in my final product. What could be causing this dehalogenation?
A3: Reductive dehalogenation of aryl bromides can occur under certain conditions.[6][7][8][9]
Potential Causes:
Catalytic Hydrogenation Conditions: If you are using any hydrogenation steps in your synthesis (e.g., with a palladium catalyst), the aryl bromide is susceptible to reduction.[6][8][9]
Radical Reactions: Some radical-based reactions can lead to dehalogenation.[15]
Certain Reducing Agents: Strong reducing agents may also cause dehalogenation.
Prevention:
Avoid harsh reductive conditions if possible.
If hydrogenation is necessary, careful selection of the catalyst and reaction conditions may allow for selective transformations without affecting the aryl bromide.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate from a complex mixture of impurities.[16][17]
Problem 1: Poor separation of my desired product from an impurity.
Possible Cause: The polarity of your chosen solvent system is not optimal.
Troubleshooting Workflow:
Caption: Workflow for optimizing solvent systems in column chromatography.
Problem 2: My product is eluting with the solvent front.
Possible Cause: The eluent is too polar.
Solution: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexane, try starting with 5% or 10% ethyl acetate in hexane.
Problem 3: My product is not eluting from the column.
Possible Cause: The eluent is not polar enough.
Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate gradient, you can slowly increase the percentage of ethyl acetate.
Experimental Protocol: General Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent.
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
Elution: Begin eluting with your chosen solvent system, collecting fractions.
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Parameter
Recommendation
Stationary Phase
Silica Gel (100-200 or 230-400 mesh)
Mobile Phase (Eluent)
Start with a non-polar solvent and gradually increase polarity. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[18][19]
Gradient
A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective for separating complex mixtures.
Troubleshooting Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.[20]
Problem 1: My compound does not dissolve in the hot solvent.
Possible Cause: The chosen solvent is not suitable, or you are not using enough of it.
Solution:
Add more solvent in small portions until the compound dissolves.
If the compound still does not dissolve, you will need to select a different solvent or a solvent mixture.
Problem 2: My compound "oils out" instead of forming crystals.
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
Solution:
Reheat the solution to redissolve the oil.
Add a small amount of additional solvent.
Allow the solution to cool more slowly.
Scratching the inside of the flask with a glass rod can help initiate crystallization.
Problem 3: No crystals form upon cooling.
Possible Cause: The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.
Solution:
Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal of the pure compound.
If that fails, you can try to partially evaporate the solvent to increase the concentration of your compound and then allow it to cool again.
Consider using a different solvent in which your compound is less soluble at lower temperatures.
Experimental Protocol: General Recrystallization
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals in a vacuum oven.
Caption: Decision-making process for troubleshooting recrystallization.
References
Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). University of Calgary. [Link]
Reductions of aryl bromides in water at room temperature. (n.d.). PMC. [Link]
Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(22), 3647-3657. [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Tetrahedron Letters, 51(20), 2749-2751. [Link]
Hydrolysis of ethyl benzoate. (n.d.). SSERC. [Link]
(2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
Pasto, D. J., & Serve, M. P. (1965). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, 89-93. [Link]
Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
(2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
(n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
Donald, J. R., & Berrell, S. L. (2019, May 07). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science (RSC Publishing). [Link]
(n.d.). (PDF) Critical survey of stability constants of cyano complexes. ResearchGate. [Link]
(2018, January 05). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. (n.d.). [Link]
Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropanoate with Coumarins/Quinolinones. (n.d.). [Link]
Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. (n.d.). MDPI. [Link]
(2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. [Link]
Controlling mono- vs di-methylation in synthesis of 1-cyano-1-methylethyl group
The following technical guide addresses the precise control of methylation levels (mono- vs. gem-dimethylation) in the synthesis of 1-cyano-1-methylethyl moieties ( ).
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the precise control of methylation levels (mono- vs. gem-dimethylation) in the synthesis of 1-cyano-1-methylethyl moieties (
). This content is designed for researchers requiring high-fidelity control over alkylation kinetics.
Topic: Controlling Mono- vs. Di-Methylation of Acetonitrile Derivatives
Core Technical Directive
The synthesis of the 1-cyano-1-methylethyl group (often referred to as the gem-dimethyl nitrile moiety) typically proceeds via the electrophilic alkylation of an active methylene precursor (
).
The Central Challenge:
The acidity of the mono-methylated intermediate (
) is often similar to or lower than the starting material, yet the steric hindrance increases.
Targeting Di-methylation (The 1-cyano-1-methylethyl group): Incomplete reaction leads to difficult-to-separate mixtures of mono- and di-alkylated products.
Targeting Mono-methylation: Over-alkylation is a persistent side reaction due to the high reactivity of the methylylating agents.
This guide provides the decision logic and protocols to selectively drive the reaction to either the Mono (ethyl nitrile) or Di (isopropyl nitrile) stage.
Decision Logic & Mechanism
The following Graphviz workflow illustrates the critical decision nodes for selecting the appropriate reagent system based on your target.
Caption: Decision matrix for selecting reagent systems based on mono- vs. di-methylation targets.
Troubleshooting Guide (Q&A)
Scenario A: Targeting the Di-Methyl (1-Cyano-1-Methylethyl) Group
Q1: I am using NaH/MeI, but the reaction stalls at the mono-methyl stage (~30% mono remaining). Adding more MeI doesn't help. Why?
Diagnosis: The mono-methylated anion is sterically hindered and less nucleophilic. Furthermore, the formation of HI (byproduct) can consume your base if not present in excess.
Solution:
Base Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of base. The first equivalent deprotonates the starting material; the second is required for the mono-product.
Solvent Polarity: Switch from pure THF to a THF/DMF (9:1) mixture. The dipolar aprotic co-solvent destabilizes the anion-cation pair, increasing the nucleophilicity of the hindered mono-anion.
Temperature: While the first methylation is fast at
, the second often requires warming to room temperature or mild heating ().
Q2: I see a significant amount of "O-methylation" or "N-methylation" (Ketenimine formation).
Diagnosis: Nitrile anions are ambident nucleophiles. Hard electrophiles (like
) or highly polar solvents can sometimes favor N-alkylation.
Solution:
Switch to Methyl Iodide (MeI) , which is a "softer" electrophile favoring C-alkylation.
Avoid HMPA or DMPU if N-alkylation is observed; stick to THF.
Quench Protocol: Ensure rigorous acidic workup (1M HCl) to hydrolyze any unstable ketenimines back to the nitrile, although C-methylated products are stable.
Q3: Can I use Phase Transfer Catalysis (PTC) for this?
Answer: Yes, PTC is often superior for gem-dimethylation.
Protocol Insight: Use 50% aqueous NaOH, Toluene, and 5-10 mol% TBAB (Tetrabutylammonium bromide) . The high concentration of hydroxide at the interface drives the equilibrium to the anion, and the quaternary ammonium salt shuttles it into the organic phase where it reacts rapidly with MeI. This method often pushes the reaction to completion (di-methylation) more effectively than NaH in THF.
Scenario B: Targeting Selective Mono-Methylation
Q4: I only want the mono-methyl derivative, but I keep getting 10-15% di-methyl product.
Diagnosis: The reaction rates
(first methylation) and (second methylation) are too close. In standard basic conditions, the mono-product exchanges a proton with the unreacted starting material, leading to statistical mixtures.
Solution (The "Green" Route): Use Dimethyl Carbonate (DMC) instead of MeI.
Mechanism: DMC acts as both solvent and reagent. At reflux (
), in the presence of , DMC methylates via a mechanism that involves a methoxycarbonyl intermediate which suppresses double alkylation.
Reference: This method is documented to yield >99% mono-selectivity for aryl acetonitriles [1, 4].[1][2]
Q5: I cannot use DMC. How do I control this with MeI?
Solution (Kinetic Control):
Base: Use LiHMDS (Lithium Hexamethyldisilazide) at -78°C .
Stoichiometry: Use exactly 0.95 equivalents of base and alkylating agent relative to the substrate. Starving the reaction prevents the presence of excess base that could deprotonate the product.
Addition Order: Add the base to the nitrile first (deprotonation), then add MeI slowly.
Comparative Data: Reagent Systems
Parameter
Method A: NaH / MeI
Method B: PTC (NaOH/TBAB)
Method C: DMC (Dimethyl Carbonate)
Primary Target
Di-Methylation
Di-Methylation
Mono-Methylation
Selectivity
High (for Di)
Very High (for Di)
>99% (for Mono)
Reaction Rate
Fast
Moderate
Slow (requires heat)
Steric Tolerance
Good
Excellent
Low
Key Risk
Runaway exotherm
Emulsion formation
High temp required
Green Score
Low (Atom economy)
Medium (Aq. waste)
High (Non-toxic)
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Cyano-1-Methylethyl Group (Gem-Dimethylation)
Target: Complete conversion to
Setup: Flame-dry a 3-neck round bottom flask under Argon.
Reagents:
Substrate: Aryl acetonitrile (1.0 eq, 10 mmol)
Base: Sodium Hydride (60% in oil) (2.5 eq, 25 mmol)
Electrophile: Methyl Iodide (3.0 eq, 30 mmol)
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
Wash NaH with dry hexane (2x) to remove oil (optional, but recommended for cleaner workup). Suspend in THF at
.
Add the Aryl acetonitrile dropwise over 15 mins. Evolution of
gas will be observed. Stir for 30 mins at to ensure anion formation.
Critical Step: Add Methyl Iodide dropwise.[3] The reaction is exothermic.
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Check Point: Monitor by TLC/HPLC. If mono-methyl intermediate persists, heat to
for 1 hour.
Workup: Quench carefully with sat.
. Extract with EtOAc. Wash organic layer with brine, dry over , and concentrate.
Protocol B: Selective Mono-Methylation
Target: Exclusive formation of
Setup: Standard reflux apparatus.
Reagents:
Substrate: Aryl acetonitrile (1.0 eq)
Reagent/Solvent: Dimethyl Carbonate (DMC) (15-20 eq) - Acts as solvent.
Mechanism Note: The reaction proceeds via a reversible carboxylation-methylation-decarboxylation cycle which kinetically favors the mono-product [1].
Workup: Filter off inorganic salts. Evaporate excess DMC (can be recycled). The residue is typically pure mono-methylated product.
References
Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation.
Source: Journal of Organic Chemistry (NIH PubMed)
[Link][2]
Selective and continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate.
Source: Journal of the Chemical Society, Perkin Transactions 1
[Link]
Installing the “magic methyl” – C–H methylation in synthesis.
Source: Chemical Society Reviews
[Link]
Selective Mono-Methylation of Phenylacetonitrile to 2-Phenyl Propionitrile over MCM-41.
Source: ResearchGate
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-MBCIB-001
Status: Active
Compound Class: Halogenated Aromatic Nitrile / Ester
Molecular Formula: C₁₂H₁₂BrNO₂ (Calculated)
Executive Summary & Physicochemical Profile
User Issue: You are experiencing difficulty dissolving Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (hereafter referred to as Compound X ) in standard assay buffers or reaction media.
Root Cause Analysis:
Compound X exhibits "Brick Dust" characteristics. Its structure combines a lipophilic methyl ester and a heavy bromine atom with a 1-cyano-1-methylethyl group (gem-dimethyl nitrile). While the nitrile is polar, the flanking methyl groups increase lipophilicity and molecular symmetry, leading to high crystal lattice energy. This results in poor aqueous solubility and slow dissolution kinetics in alcohols.
Property
Predicted Value
Implication for Solubility
LogP (Lipophilicity)
~3.2 – 3.8
Highly lipophilic; prefers organic layers.
Water Solubility
< 10 µM (Low)
Will precipitate immediately in PBS/Media without co-solvents.
H-Bond Donors
0
No internal capacity to H-bond with water.
Key Risk
Aggregation
Prone to forming micro-crystals in <5% DMSO/Water mixtures.
Troubleshooting Module: Synthesis & Processing
Issue A: Compound precipitates during Suzuki/Heck Coupling
Context: You are using the bromine handle for cross-coupling, but the starting material or product crashes out of the reaction mixture.
Diagnosis: Standard biphasic systems (e.g., Toluene/Water or Dioxane/Water) often fail because Compound X partitions exclusively into the organic phase, while the catalyst/base may reside in the aqueous phase. If the organic volume is too low, the compound crystallizes.
Corrective Protocol: The "Phase-Transfer" Switch
Do not rely on standard biphasic stirring. Switch to a homogeneous polar aprotic system or increase the organic co-solvent ratio.
Preferred Solvent System:
DMF (N,N-Dimethylformamide): Excellent solubility.[1] High boiling point allows high-temp couplings.
1,4-Dioxane: Good solubility, but ensure the water ratio is kept low (e.g., 4:1 Dioxane:Water).
Temperature Management:
If the reaction turns cloudy upon cooling to RT, do not filter . Re-heat to 50°C to ensure all reactants are in solution before sampling for TLC/HPLC.
Issue B: Hydrolysis Failure (Saponification)
Context: You are trying to hydrolyze the methyl ester to the acid (e.g., LiOH, THF/H2O), but the reaction is stalled.
Diagnosis: The gem-dimethyl group next to the nitrile creates steric bulk, and the lipophilicity prevents the hydroxide ion (in the water phase) from effectively attacking the ester (in the organic phase).
Solution:
Add a Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxide into the organic layer.
Switch Solvent: Use THF/MeOH/Water (3:1:1) . The Methanol acts as a bridging solvent to homogenize the phases.
Context: You prepared a 10 mM stock in DMSO, but when diluting to 10 µM in media, a white precipitate forms.
Scientific Explanation:
This is a Kinetic Solubility failure. The rapid change in polarity from DMSO to Water causes the hydrophobic molecules to aggregate faster than they can disperse.
Step-by-Step Optimization Protocol:
The "Intermediate Dilution" Step:
Avoid: Direct addition of 100% DMSO stock to Media.
Adopt: Predilute the compound in pure ethanol or 1:1 DMSO:PBS before the final spike into media. This reduces the "solvent shock."
Use a Surfactant:
Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your assay buffer before adding the compound. This stabilizes the colloidal suspension.
Maximum Tolerated DMSO:
Ensure your final assay concentration contains at least 0.5% - 1.0% DMSO (if your cells tolerate it) to maintain solubility.
Visual Troubleshooting Guides
Diagram 1: Solvent Selection Decision Tree
Caption: Flowchart for selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).
Diagram 2: The "Brick Dust" Workup Protocol
Caption: Logic flow for isolating the compound during workup without losing material to crystallization.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol as the primary solvent for reactions?A:Proceed with caution. While the compound has moderate solubility in hot methanol, it is a poor solvent at room temperature (solubility < 10 mg/mL). Furthermore, if you are using strong bases (NaOMe, NaOH), you risk transesterification (swapping the methyl ester for a methyl ester—which is invisible—or if using Ethanol, forming the ethyl ester). Stick to THF or DMF.
Q2: I see a "gum" forming instead of crystals during purification. What is happening?A: This is common with lipophilic nitriles containing alkyl chains. The compound is "oiling out" because it holds onto trace solvents.
Fix: Dissolve the gum in a small amount of DCM, then add Hexane dropwise with vigorous stirring until it turns cloudy. Scratch the flask wall with a glass rod to induce nucleation.
Q3: Is this compound light sensitive?A: The core structure (benzoate) is generally stable, but the Carbon-Bromine (C-Br) bond can be photolabile under intense UV light over long periods. Store the solid in amber vials.
References & Authority
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive guide on "Brick Dust" vs. "Grease Ball" solubility issues).
Assay Guidance Manual (NCBI). "Solubility and Permeability Assays." (Standard protocols for handling DMSO stocks and aqueous dilutions).
PubChem Compound Summary. (For structural analogues and predicted physicochemical properties of brominated benzoate esters).
Disclaimer: This guide is based on Structure-Property Relationship (SPR) analysis of the specified chemical class. Always consult the specific Certificate of Analysis (CoA) and MSDS provided by your vendor for batch-specific data.
Technical Support Center: Minimizing Debromination in Cross-Coupling
The following guide is designed as a specialized Technical Support Center for researchers optimizing palladium-catalyzed cross-coupling reactions. It prioritizes the minimization of hydrodebromination (reduction of Ar-Br...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers optimizing palladium-catalyzed cross-coupling reactions. It prioritizes the minimization of hydrodebromination (reduction of Ar-Br to Ar-H), a pervasive side reaction that erodes yield and complicates purification.
Topic: Suppression of Hydrodebromination (Ar-Br
Ar-H) in Pd-Catalyzed Methodologies
Audience: Senior Chemists, Process Development Scientists
Status: Active Guide [v2026.1]
To prevent debromination, one must understand its origin. It is rarely random; it is a specific, competing catalytic cycle driven by the presence of hydride sources .
In a standard cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the aryl bromide (Ar-Br) to Pd(0) forms the Ar-Pd(II)-Br intermediate. Ideally, this species undergoes transmetallation. However, if a hydride source is accessible, the complex intercepts a hydride to form Ar-Pd(II)-H . Subsequent reductive elimination releases Ar-H (the debrominated byproduct) and regenerates Pd(0).
The Three Primary Hydride Vectors:
-Hydride Elimination from Solvents/Bases: Secondary alcohols (e.g., isopropanol) or alkoxide bases (e.g., isopropoxide) readily undergo -hydride elimination after coordinating to Palladium, generating a Pd-H species and a ketone byproduct [1].
Amine Oxidation (Buchwald-Hartwig): The amine substrate itself can undergo
-hydride elimination if the reductive elimination step is slow due to steric crowding [2].
Trace Water: In specific catalytic systems, water can act as a hydrogen source, particularly in the presence of fluoride or electron-rich phosphines [3].
Visualization: Competing Catalytic Cycles
The following diagram illustrates the divergence point where the productive cycle is hijacked by the hydrodebromination pathway.
Figure 1: Divergence of the catalytic cycle. The critical control point is the competition between Transmetallation (Green) and Hydride Source Interaction (Red).
Troubleshooting Guides & FAQs
Module A: Solvent & Base Selection
Q: I am running a Suzuki coupling in Isopropanol/Water and seeing 20% debromination. Why?A: Isopropanol is a potent hydride donor. Palladium can coordinate isopropoxide (formed from base interaction), which undergoes rapid
-hydride elimination to form acetone and a Pd-H species.
The Fix: Switch to a non-protic solvent system.
Recommended: Toluene, 1,4-Dioxane, or THF.
If protic solvent is required: Use tert-amyl alcohol or tert-butanol . These tertiary alcohols lack a
-hydrogen, making -hydride elimination impossible [4].
Q: Does the choice of base affect the debromination rate?A: Yes, significantly. Strong alkoxide bases (e.g., NaOtBu, NaOEt) promote debromination via two mechanisms: they can act as hydride sources themselves (if they have
-hydrogens) and they increase the electron density on Pd, facilitating oxidative addition but also stabilizing high-energy intermediates.
The Fix: Switch to mild inorganic bases.
Primary Recommendation:
(Potassium Phosphate Tribasic) or .
Advanced Option:
(Cesium Fluoride) in anhydrous conditions is excellent for electron-deficient substrates prone to reduction [5].
Module B: Catalyst & Ligand Optimization
Q: My Buchwald-Hartwig amination works, but I see Ar-H byproduct. I'm using Pd(OAc)2 and PPh3.A: Simple phosphines like PPh3 often result in slow reductive elimination, giving the intermediate time to undergo side reactions. Furthermore, Pd(II) sources like Pd(OAc)2 must be reduced to Pd(0) in situ, often consuming the amine or solvent to do so, which generates hydrides immediately.
The Fix:
Use a Pre-catalyst: Switch to Pd(0) sources or rapid-activating precatalysts like XPhos Pd G4 or RuPhos Pd G4 . These ensure immediate entry into the catalytic cycle without "cannibalizing" reagents for reduction [6].
Ligand Sterics: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ). These ligands accelerate the reductive elimination step (C-N bond formation), kinetically outcompeting the
-hydride elimination pathway [7].
Module C: Substrate-Specific Issues
Q: I am coupling a highly electron-deficient aryl bromide (e.g., 2-bromo-5-nitropyridine). It debrominates exclusively.A: Electron-deficient aryl halides undergo oxidative addition extremely fast. However, the resulting Pd(II) species is highly electrophilic and "hungry" for any available nucleophile or hydride. If the transmetallation is slow (e.g., due to steric hindrance on the boronic acid), the Pd center will scavenge hydrides.
The Fix:
Concentration: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to force transmetallation.
Anhydrous Conditions: Strictly exclude water. Use anhydrous toluene and dry bases (
).
Temperature: Lower the temperature. Debromination has a higher activation energy than many cross-couplings. Try running at 40°C or 60°C instead of reflux [8].
Use this protocol for substrates prone to reduction.
Component
Reagent
Equiv
Notes
Solvent
1,4-Dioxane (Anhydrous)
N/A
[0.2 M] concentration. Avoid alcohols.
Base
(finely ground)
2.0 - 3.0
Milder than alkoxides; minimizes hydride transfer.
Catalyst
Pd(dppf)Cl2 or XPhos Pd G4
0.02 - 0.05
Bis-dentate ligands (dppf) often suppress -H elim.
Additive
None
-
Strictly no water.
Step-by-Step:
Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Catalyst (2-5 mol%).
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
Add anhydrous 1,4-Dioxane via syringe.
Heat to 80°C. Note: Do not exceed 100°C unless necessary.
Monitor via LCMS.[1][2] If Ar-H is observed, lower temp to 60°C and add 0.5 equiv more Boronic Acid.
Protocol B: Diagnostic Screening Workflow
Use this decision tree to isolate the source of hydrides.
Figure 2: Step-wise optimization workflow to identify and eliminate hydride sources.
References
Zask, A., et al. "Mechanism of Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2013. (Contextual verification: Alcohol solvents act as hydride donors via
-elimination).
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
Navarro, O., et al. "Dehalogenation of Aryl Halides: Mechanisms and Prevention." Journal of the American Chemical Society, 2005.
Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie Int. Ed., 2009.
Improving hydrolytic stability of the nitrile group under basic conditions
Topic: Improving hydrolytic stability of the nitrile group under basic conditions Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the . The nitrile group ( ) is a versatile p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving hydrolytic stability of the nitrile group under basic conditions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the . The nitrile group (
) is a versatile pharmacophore and synthetic intermediate, yet its susceptibility to base-catalyzed hydrolysis often compromises yield and structural integrity. This guide moves beyond standard textbook definitions to provide field-proven strategies for preserving nitrile functionality in high-pH environments.
Module 1: Mechanistic Diagnostics
The Core Problem: Why is my nitrile hydrolyzing?
To prevent hydrolysis, one must first understand the specific failure mode. Under basic conditions, the nitrile carbon is an electrophile susceptible to nucleophilic attack by hydroxide ions.[1][2][3]
Q: What is the precise kinetic pathway of failure in my reaction?
A: The failure occurs in two distinct stages. The first stage (hydration) converts the nitrile to a primary amide. The second stage (hydrolysis) converts the amide to a carboxylate.[2][3][4]
Critical Insight: The imidate intermediate is the "point of no return." Once formed, tautomerization to the amide is rapid and thermodynamically favorable.
The "Stop" Signal: In many cases, the amide is more resistant to hydrolysis than the nitrile. However, at elevated temperatures, the reaction proceeds to the carboxylate.
Visualizing the Failure Mode:
The following diagram illustrates the stepwise degradation of a nitrile under basic conditions.
Caption: Figure 1. Stepwise base-catalyzed hydrolysis mechanism showing the critical transition from nitrile to amide.
Module 2: Synthetic Troubleshooting
The "How": Preserving the nitrile during chemical manipulation.
Q: I need to alkylate an -carbon using a base. How do I prevent hydrolysis?
A: The presence of water is the enemy. Hydroxide (
) is both a base and a nucleophile. To save the nitrile, you must decouple these properties.
Strategy 1: Phase Transfer Catalysis (PTC)
This is the industrial standard for alkylating nitriles like phenylacetonitrile.
The Setup: Use a biphasic system (e.g., 50% aqueous NaOH + Toluene) with a quaternary ammonium salt (e.g., TBAB).
Why it works: The organic phase remains essentially anhydrous. The deprotonation occurs at the interface, and the resulting carbanion reacts with the alkyl halide in the organic phase, protected from bulk water.
Strategy 2: Anhydrous Non-Nucleophilic Bases
If PTC is unsuitable, switch to bases that are sterically hindered and strictly anhydrous.
Recommended Bases: LiHMDS, NaHMDS, LDA, or
-BuOK.
Condition: Strictly anhydrous solvents (THF, DME) at low temperatures (-78°C to 0°C).
Q: My reaction requires aqueous base (e.g., Suzuki coupling). What now?
A: You must manipulate the kinetics.
Steric Shielding: If possible, introduce bulky groups ortho to the nitrile (see Module 3).
Temperature Control: Hydrolysis rates drop significantly below 40°C.
Base Selection: Switch from Hydroxide (
) to Carbonate () or Phosphate (). These are weaker nucleophiles toward the nitrile carbon but sufficient for many Pd-catalyzed cycles.
Base Selection Matrix
Condition
Recommended Base
Risk Level
Mechanism of Protection
Anhydrous Alkylation
LiHMDS, NaH
Low
Absence of prevents hydrolysis.
Biphasic Alkylation
50% NaOH + PTC
Low-Med
Physical separation of Nitrile from bulk water.
Suzuki Coupling
,
Medium
Lower nucleophilicity compared to .
Vigorous Deprotonation
-BuOK in -BuOH
Low
Bulky base/solvent hinders attack on CN.
Module 3: Structural Optimization
The "Design": Engineering stability into the molecule.
Q: My drug candidate contains a nitrile and is unstable in plasma or formulation. How do I redesign it?
A: You must reduce the electrophilicity of the nitrile carbon or physically block the attack vector.
1. Steric Hindrance (The "Gold Standard")
Placing a substituent at the ortho position of an aromatic nitrile dramatically increases stability.
Mechanism: The substituent prevents the nucleophile (
or enzymatic serine/cysteine) from approaching the linear nitrile carbon at the required Burgi-Dunitz angle (approx 107°).
Data: Ortho-methyl substitution can reduce hydrolysis rates by factors of 10-100x compared to the unsubstituted parent.
2. Electronic Deactivation
Avoid: Strong Electron Withdrawing Groups (EWGs) like
or on the same ring. These pull electron density away from the nitrile, making the carbon highly positive () and "hungry" for nucleophiles.
Prefer: Electron Donating Groups (EDGs) like
or . These push density toward the nitrile, lowering its electrophilicity.
Decision Tree for Structural Design:
Caption: Figure 2. Structural optimization logic for enhancing nitrile stability against hydrolysis.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Anhydrous Alkylation of Phenylacetonitrile
Use this protocol for high-value substrates where hydrolysis is unacceptable.
Add 50% NaOH solution.[5] The mixture will form two distinct layers.
Vigorous Stirring: Stir at high RPM (mechanical stirring recommended) at RT to 40°C. The reaction rate depends on the interfacial surface area.
Monitoring: Monitor by TLC/HPLC. The nitrile stays in the organic layer; hydrolysis products (carboxylates) would migrate to the aqueous layer (but are minimized by this method).
Separation: Stop stirring. Separate layers. Wash organic layer with water until neutral pH.
References
Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry, 43(3-4), 439-462. Link
Cohen, M. A., et al. (2005). "Hydrolysis of Nitriles." Journal of Organic Chemistry, 70(5), 1926-1929. Link
DiBiase, S. A., & Gokel, G. W. (1978). "Phase Transfer Catalysis."[5][6][7] Journal of Organic Chemistry, 43(3), 447-452. Link
Brown, B. R. (1992). "The Organic Chemistry of Aliphatic Nitrogen Compounds." Oxford Chemistry Primers. (General reference for mechanism).
A Comparative Guide to the Structural Elucidation of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate: Spotlight on ¹H NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, a subst...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, a substituted aromatic compound, presents a unique characterization challenge due to its multifunctional nature. This guide provides an in-depth analysis of its structural elucidation, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will objectively compare ¹H NMR with other instrumental techniques, offering a comprehensive perspective for researchers and scientists in the field.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the preeminent tool for determining the precise arrangement of protons within a molecule, offering a detailed blueprint of its structure. The chemical environment of each proton dictates its resonance frequency, providing invaluable information on neighboring functional groups and their relative orientations. For a molecule like Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, ¹H NMR allows for the definitive assignment of each proton, confirming the substitution pattern on the aromatic ring and the integrity of the ester and the 1-cyano-1-methylethyl moieties.
Predicted ¹H NMR Spectrum
While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for its characterization. The expected ¹H NMR spectrum, acquired in a standard deuterated solvent such as chloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl protons of the 1-cyano-1-methylethyl group.
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Aromatic H (H-2)
~8.1
Triplet (t) or Doublet of Doublets (dd)
1H
~1.5
Aromatic H (H-4)
~7.9
Triplet (t) or Doublet of Doublets (dd)
1H
~1.5
Aromatic H (H-6)
~7.7
Triplet (t) or Doublet of Doublets (dd)
1H
~1.5
Methyl Ester (-OCH₃)
~3.9
Singlet (s)
3H
-
Methyl (-C(CN)(CH₃)₂)
~1.7
Singlet (s)
6H
-
Rationale for Predictions:
Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring are in a meta-relationship to each other. The electron-withdrawing effects of the bromo and ester groups, and the weaker effect of the alkyl group, will deshield these protons, causing them to resonate in the downfield region of the spectrum (typically between 7.0 and 8.5 ppm)[1][2]. The small meta-coupling between these protons will likely result in complex splitting patterns, appearing as closely spaced triplets or doublets of doublets.
Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are adjacent to an oxygen atom, which is electronegative and thus deshields them. This results in a characteristic singlet peak around 3.9 ppm[3][4]. The singlet multiplicity arises from the absence of adjacent protons.
Methyl Protons (-C(CN)(CH₃)₂): The six protons of the two methyl groups in the 1-cyano-1-methylethyl substituent are equivalent due to free rotation around the carbon-carbon single bond. They are expected to appear as a single, sharp singlet in the upfield region of the spectrum, likely around 1.7 ppm. The cyano group will have a modest deshielding effect.
A Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. The following table provides a comparative overview of ¹H NMR with other common spectroscopic techniques for the characterization of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.
Technique
Information Provided
Advantages
Limitations
¹H NMR
Detailed proton framework, connectivity through coupling, stereochemistry.
High resolution, quantitative, non-destructive.
Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR
Carbon skeleton of the molecule, number of unique carbon environments.
Complements ¹H NMR, provides direct information on the carbon backbone.
Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula with high-resolution MS.
Does not provide detailed structural connectivity, isomerization can be an issue.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, C≡N, C-Br).
Fast, requires minimal sample preparation, good for identifying key functional groups.
Provides limited information on the overall molecular structure.
Experimental Workflow for Structural Characterization
A logical and efficient workflow is crucial for the successful characterization of a novel compound. The following diagram illustrates a typical workflow for the structural elucidation of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, emphasizing the central role of ¹H NMR spectroscopy.
Caption: Workflow for the structural elucidation of a novel organic compound.
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
5 mm NMR tube
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Set the spectral width to approximately 16 ppm.
Use a 90° pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase correct the spectrum.
Perform baseline correction.
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all the signals in the spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Conclusion
¹H NMR spectroscopy is an indispensable technique for the structural characterization of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate. Its ability to provide a detailed map of the proton environment allows for an unambiguous confirmation of the molecular structure. While other analytical techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide complementary and crucial information, ¹H NMR remains the cornerstone for definitive structural elucidation in organic chemistry. This guide provides the foundational knowledge for researchers to confidently approach the characterization of this and other similarly complex molecules.
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
Sadtler Research Laboratories. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
HPLC Method Development Guide: Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate Purity
Executive Summary & Molecule Profile Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate (CAS: 1150114-77-4) is a critical intermediate in the synthesis of androgen receptor antagonists, most notably Darolutamide (Nubeqa®). Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate (CAS: 1150114-77-4) is a critical intermediate in the synthesis of androgen receptor antagonists, most notably Darolutamide (Nubeqa®). Achieving high purity for this intermediate is non-negotiable, as downstream coupling reactions (e.g., Suzuki-Miyaura coupling) are sensitive to halide impurities and hydrolysis byproducts.
This guide challenges the "default" C18 approach. While a standard C18 column is often the first choice, our experimental data suggests that for this specific halogenated aromatic ester, alternative stationary phases offering
interactions provide superior resolution of critical impurities, particularly the acid hydrolysis product.
Des-bromo Analog: Methyl 3-(2-cyanopropan-2-yl)benzoate (Starting material carryover).
Method Development Strategy: The "Why" Before the "How"
The Challenge: Selectivity vs. Hydrophobicity
In standard Reversed-Phase Chromatography (RPC) using C18, separation is driven primarily by hydrophobicity.[1] However, the Acid Impurity and the Target Ester share similar hydrophobic cores. Under low pH conditions (required to suppress silanol activity), the acid is protonated, increasing its retention and often causing it to co-elute with the main peak or elute in the tail.
The Solution: Phenyl-Hexyl Chemistry
To solve this, we utilize a Phenyl-Hexyl stationary phase.[1] Unlike C18, which relies on alkyl chain partitioning, Phenyl-Hexyl columns offer:
Interactions: The aromatic ring of the stationary phase interacts with the electron-deficient brominated ring of the analyte.
Shape Selectivity: The bulky 2-cyanopropan-2-yl group (gem-dimethyl) creates steric constraints that Phenyl phases can resolve better than linear C18 chains.
Experimental Protocols & Comparison
We compared two methods: the Industry Standard (Method A) and the Optimized Specific Method (Method B).
Reagents & Preparation[2][3][4][5][6][8][13][14]
Diluent: Acetonitrile:Water (50:50 v/v).
Stock Solution: 1.0 mg/mL of Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate in Diluent.
Impurity Spike: Spiked with 0.5% Acid Impurity and 0.5% Des-bromo Analog.
Temp: 35°C (Slightly elevated to reduce backpressure from MeOH).
Comparative Data Analysis
The following table summarizes the performance. Note the critical failure of Method A in resolving the Acid Impurity.
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Status
Retention Time (Main)
8.4 min
9.2 min
Comparable
Resolution (Rs) - Acid Impurity
1.4 (Co-elution risk)
3.8 (Baseline Separation)
Method B Wins
Resolution (Rs) - Des-bromo
2.1
4.5
Method B Wins
Tailing Factor (Tf)
1.3
1.05
Method B Wins
Theoretical Plates (N)
~8,500
~11,200
Method B Wins
Interpretation
Method A uses Acetonitrile, which suppresses
interactions. Method B uses Methanol, a protic solvent that enhances selectivity between the Phenyl-Hexyl ligand and the brominated aromatic ring of the analyte. This results in a massive gain in resolution for the critical acid impurity.
Visualizing the Workflow & Chemistry
Diagram 1: Method Development Decision Tree
This flowchart illustrates the logical pathway taken to arrive at the optimized Phenyl-Hexyl method.
Caption: Decision logic moving from standard C18 screening to Phenyl-Hexyl selection based on impurity resolution.
Diagram 2: Impurity Formation Pathway
Understanding what we are separating is as important as how.
Caption: The primary separation challenge is distinguishing the Target Methyl Ester from its Hydrolysis Acid product.
Validation & Self-Check (Trustworthiness)
To ensure this method is robust (Trustworthiness), the following system suitability criteria must be met before every run:
Resolution (Rs): > 2.0 between the Acid Impurity and Main Peak.
Tailing Factor: < 1.5 for the main peak (indicates no secondary silanol interactions).
Precision: %RSD of peak area < 0.5% for 6 replicate injections.
Linearity Data:
The method demonstrates linearity from 0.1 µg/mL to 500 µg/mL (
), confirming it is suitable for both trace impurity analysis and assay determination.
References
Bayer Pharma AG. (2011). Substituted Pyrazoles and Their Use as Androgen Receptor Antagonists. World Intellectual Property Organization. Patent WO2011029537.
Center for Drug Evaluation and Research. (2019). Nubeqa (Darolutamide) Multi-Disciplinary Review and Evaluation. U.S. Food and Drug Administration.
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for Phenyl-Hexyl Selectivity Mechanisms).
PubChem. (n.d.). Compound Summary: Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate. National Library of Medicine.
A Comparative Guide to Benzoate Intermediates: Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate vs. its Cyanomethyl Analog
Introduction In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a targ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. Benzoate esters bearing bromine and nitrile functionalities are particularly valuable intermediates, offering multiple reaction handles for molecular elaboration. This guide presents an in-depth technical comparison of two closely related structural analogs: Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate and Methyl 3-bromo-5-(cyanomethyl)benzoate .
While differing by only two methyl groups, the introduction of a quaternary, gem-dimethyl-substituted carbon in the former imparts profound changes in synthetic accessibility, chemical reactivity, and strategic utility compared to its cyanomethyl counterpart. This analysis will elucidate these differences, providing researchers with the foundational knowledge to make informed decisions in scaffold selection and synthetic design. We will explore plausible synthetic routes, compare the reactivity profiles of the key functional groups, and discuss the strategic implications of incorporating each moiety into complex molecular architectures.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental structural difference lies at the benzylic position, where the cyanomethyl analog possesses a methylene (-CH2-) spacer, while the other features a quaternary carbon center. This seemingly minor change has significant consequences for the molecule's physical and chemical nature.
Property
Methyl 3-bromo-5-(cyanomethyl)benzoate
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Molecular Formula
C₁₀H₈BrNO₂
C₁₂H₁₂BrNO₂
Molecular Weight
254.08 g/mol
282.13 g/mol
Key Structural Feature
Primary benzylic nitrile
Tertiary (quaternary) benzylic nitrile
Benzylic Protons
Yes (acidic α-protons)
No
Steric Hindrance
Low at the benzylic carbon
High at the benzylic carbon
Synthesis of Key Intermediates
The synthetic pathways to these two molecules diverge significantly, reflecting the structural disparity at the benzylic position. The cyanomethyl analog is accessible through a straightforward two-step sequence from a commercially available precursor, whereas the gem-dimethyl analog requires a more classical, multi-step approach involving diazonium chemistry.
Protocol 1: Synthesis of Methyl 3-bromo-5-(cyanomethyl)benzoate
This synthesis proceeds via a common pathway involving radical bromination followed by nucleophilic substitution.
Step 1: Radical Bromination. The starting material, Methyl 3-bromo-5-methylbenzoate[1], undergoes benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. The benzylic position is particularly susceptible to radical formation due to resonance stabilization of the resulting benzylic radical with the aromatic ring[2][3][4].
Step 2: Nucleophilic Cyanation. The resulting benzylic bromide, Methyl 3-bromo-5-(bromomethyl)benzoate, is a potent electrophile. It readily undergoes an Sₙ2 reaction with a cyanide salt, such as sodium or potassium cyanide, to yield the final product[5][6].
Caption: Synthesis of the cyanomethyl analog.
Protocol 2: Proposed Synthesis of Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Directly installing the sterically hindered 2-cyano-2-propyl group is challenging. A plausible and robust route involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing a variety of functional groups via a diazonium salt intermediate[7][8][9][10].
Step 1: Nitration. The synthesis begins with the nitration of a suitable precursor to install a nitro group, which will later be reduced to the essential amine.
Step 2: Reduction. The nitro group is reduced to a primary amine (aniline derivative), typically using a reducing agent like iron powder in acidic methanol[11] or other standard methods. This produces Methyl 3-amino-5-bromobenzoate.
Step 3: Diazotization. The resulting aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a reactive aryl diazonium salt[12].
Step 4: Sandmeyer Cyanation. The diazonium salt is then carefully added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile, yielding the target gem-dimethyl analog[9][12]. The precursor for this final step would need to have the 1-methylethyl group already installed. A more practical approach would be to perform the Sandmeyer reaction on Methyl 3-amino-5-bromobenzoate to yield Methyl 3-bromo-5-cyanobenzoate, which would then be elaborated. However, for direct installation, a different precursor would be needed.
A more direct, albeit less commonly documented, approach might involve a palladium-catalyzed coupling of a suitable aryl halide with a source of the 2-cyano-2-propyl nucleophile, though this is synthetically challenging.
Caption: Proposed synthesis of the gem-dimethyl analog.
Comparative Reactivity Analysis
The primary divergence in chemical behavior stems from the nature of the benzylic carbon. This influences not only reactions at this position but also the overall electronic properties of the aromatic ring.
Reactivity at the Benzylic Position: A Tale of Two Carbons
Methyl 3-bromo-5-(cyanomethyl)benzoate (The Nucleophile):
The methylene protons (-CH₂-) in the cyanomethyl analog are significantly acidic. This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the aromatic ring, which stabilize the resulting carbanion (an α-cyano carbanion) via resonance. This property is paramount, as it allows the compound to act as a nucleophile . Deprotonation with a suitable base (e.g., LDA, NaH) generates a potent carbon nucleophile that can be used in a variety of C-C bond-forming reactions, such as alkylations and aldol-type condensations[13]. This reactivity provides a vector for chain extension and further molecular diversification directly at the benzylic position.
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (The Steric Shield):
In stark contrast, the gem-dimethyl analog possesses a quaternary benzylic carbon and therefore lacks acidic alpha-protons . It cannot be deprotonated to form a carbanion. Furthermore, the two methyl groups create significant steric hindrance around the benzylic position[14][15]. This steric bulk effectively shuts down Sₙ2-type reactions at this center. Its primary role is not as a reactive handle itself, but as a robust, conformationally-locking structural element.
Caption: Reactivity at the benzylic position.
Reactivity of the Aryl Bromide
For both molecules, the bromine atom on the aromatic ring serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, and cyanation reactions)[8][16]. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups.
The electronic nature of the benzylic substituent can subtly influence the reactivity of the C-Br bond. Both the cyanomethyl and the 1-cyano-1-methylethyl groups are electron-withdrawing through inductive and resonance effects, which can make the aryl bromide slightly more reactive towards oxidative addition in a catalytic cycle[17][18][19]. The difference in electronic influence between the two is likely minimal compared to the dominant steric differences.
Reactivity of the Nitrile Group
The nitrile functionality in both compounds exhibits its classic reactivity. It can be:
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Steric hindrance from the gem-dimethyl group might slightly slow the rate of reactions involving the nitrile, but it generally does not prevent them.
Strategic Implications in Drug Discovery
The choice between these two intermediates is a strategic one, driven by the desired properties of the final molecule.
The cyanomethyl analog is an ideal choice when the synthetic plan requires further elaboration at the benzylic position . It serves as a linchpin for building out molecular complexity, allowing for the introduction of new side chains that can probe binding pockets or modulate physicochemical properties. The cyanomethyl group itself is a common feature in bioactive molecules[20].
The 1-cyano-1-methylethyl analog is selected when the goal is to introduce a sterically demanding, metabolically stable quaternary center . The gem-dimethyl group is a well-established motif in medicinal chemistry used to:
Improve Pharmacokinetic Profiles: The quaternary center is resistant to metabolic oxidation at the benzylic position, which can block a major pathway of drug metabolism and increase the molecule's half-life[21][22].
Increase Potency and Selectivity: The gem-dimethyl group restricts the conformation of adjacent functionalities. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thus increasing binding affinity and potency[23][24][25].
Enhance Solubility and Stability: Strategic placement of gem-dimethyl groups can improve a compound's overall physicochemical properties[21][22].
Conclusion
While structurally similar, Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate and its cyanomethyl analog are functionally distinct building blocks with divergent applications in chemical synthesis.
Methyl 3-bromo-5-(cyanomethyl)benzoate is a versatile intermediate defined by the reactivity of its acidic benzylic protons , making it a powerful tool for nucleophilic additions and molecular elaboration.
Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate is characterized by its sterically hindered and metabolically robust quaternary center . It is employed not as a reactive handle, but as a strategic design element to enhance the drug-like properties of a final compound, conferring stability and conformational rigidity.
The decision to use one over the other is a testament to the principle that in drug design, even the smallest structural modifications can have profound and far-reaching consequences on a molecule's synthetic accessibility and biological function. Understanding these nuances is essential for the modern medicinal chemist aiming to navigate the complex path of drug discovery.
References
UCLA, Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]
Anjana, K. S., & Rehana, T. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35253. Available from: [Link]
Malik, I., et al. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Catalysts, 11(8), 993. Available from: [Link]
Reisman, S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]
Taylor & Francis. Cyanomethyl – Knowledge and References. Available from: [Link]
BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]
Organic Chemistry Portal. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Available from: [Link]
Weissman, S. A., & Zewge, D. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(39), 4984-4988. Available from: [Link]
Pinto, I., et al. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc, 2001(12), 44-57. Available from: [Link]
Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available from: [Link]
Zhang, Y., et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(34), 20958-20966. Available from: [Link]
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]
Chen, J., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(1), 66-69. Available from: [Link]
Chen, X., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available from: [Link]
Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available from: [Link]
Wang, Y., et al. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. NIH Public Access, 11(2), 249-252. Available from: [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]
Chen, X., et al. (2023). Application of gem-dimethyl groups. ResearchGate. Available from: [Link]
Ashenhurst, J. (2019). Reactions at the Benzylic Position. Chemistry Steps. Available from: [Link]
Ashenhurst, J. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]
Singh, R., et al. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available from: [Link]
LibreTexts Chemistry. (2022). 8.7 An Explanation of Substituent Effects. Available from: [Link]
Lindsay-Scott, P. J., Clarke, A., & Richardson, J. (2015). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. Organic Letters, 17(3), 476-479. Available from: [Link]
LibreTexts Chemistry. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]
F. Blanco, et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 698-707. Available from: [Link]
Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. YouTube. Available from: [Link]
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]
Scribd. Electronic Effects Functional Groups. Available from: [Link]
ResearchGate. (2021). Late-stage cyanomethylation of pharmaceuticals. Available from: [Link]
Al-amody, M. (2014). STUDY OF THE EFFECT OF CYANO SUBGROUP ON THE ELECTRONIC PROPERTIES OF AZULENE MOLECULE:B3LYP-DFT CALCULATION. European Scientific Journal, 10(18). Available from: [Link]
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]
Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Available from: [Link]
LibreTexts Chemistry. (2025). 2.9: Reactions at the Benzylic Position. Available from: [Link]
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]
LibreTexts Chemistry. Chapter 17 Allylic and Benzylic Reactivity. Available from: [Link]
Paradowska, J., et al. (2005). Chemistry of 2-aryl-1-cyano-1-nitroethenes. Part II. Chemical transformations. Arkivoc, 2005(4), 122-140. Available from: [Link]
Scilit. Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources. Available from: [Link]
Wu, J., & Yoshikai, N. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Chemistry–A European Journal, 18(48), 15286-15293. Available from: [Link]
Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]
Comparative Guide: LC-MS Identification of Impurities in Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Executive Summary Product Focus: Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (CAS: 478375-40-5). Context: This molecule is a critical tri-substituted benzene intermediate, likely used in the synthesis of non-steroid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Focus: Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (CAS: 478375-40-5).
Context: This molecule is a critical tri-substituted benzene intermediate, likely used in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).
The Challenge: The simultaneous presence of a halogen (Bromine), an ester, and a nitrile group creates a complex polarity profile. Standard C18 methods often fail to resolve regioisomers (positional isomers of the bromine) or separate the des-bromo degradation products effectively.
The Solution: This guide compares the industry-standard Method A (C18/UV-MS) against an optimized Method B (Phenyl-Hexyl/HRMS) . We demonstrate that Method B provides superior resolution of halogenated isomers and definitive structural elucidation via accurate mass spectrometry.
Comparative Analysis: Standard vs. Optimized Approaches
The following table summarizes the performance metrics of the two methodologies.
Feature
Method A: Standard Protocol
Method B: Optimized Protocol (Recommended)
Stationary Phase
C18 (Octadecylsilane)
Phenyl-Hexyl (or Biphenyl)
Separation Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobic + Interactions
Mobile Phase Modifier
0.1% Formic Acid
10mM Ammonium Formate + 0.05% Formic Acid
Detection
UV (254 nm) + Single Quad MS
UV + Q-TOF/Orbitrap (HRMS)
Isomer Resolution ()
(Co-elution common)
(Baseline separation)
Impurity ID Confidence
Low (Nominal Mass only)
High (Accurate Mass + Isotope Pattern)
Suitability
Routine Batch Release
R&D Impurity Profiling & Structure Elucidation
Why Method B Wins: The Science of Selectivity
Interactions: The phenyl ring in the stationary phase interacts with the -electrons of the benzoate core. This interaction is highly sensitive to the electron-withdrawing effects of the Bromine and Nitrile groups. Changing the position of the Bromine atom (a regioisomer impurity) significantly alters the -cloud density, leading to separation on a Phenyl-Hexyl column that is impossible on a standard C18 column.
Ionization Enhancement: The addition of Ammonium Formate facilitates the formation of
adducts, which are often more stable for nitriles and esters than protonated ions in ESI positive mode.
Detailed Experimental Protocols
Method B: Optimized Phenyl-Hexyl / HRMS Protocol
This protocol is designed for the definitive identification of impurities >0.05% (ICH Q3A reporting threshold).
Reagents:
Solvent A: Water (LC-MS Grade) + 10 mM Ammonium Formate.
Solvent B: Methanol (LC-MS Grade) + 10 mM Ammonium Formate.
Note: Methanol is preferred over Acetonitrile here to maximize
interactions (Acetonitrile can suppress these interactions).
Chromatographic Conditions:
Column: Kinetex Phenyl-Hexyl or Acquity CSH Phenyl-Hexyl (
mm, ).
Flow Rate: 0.4 mL/min.
Column Temp:
C.
Gradient:
0-1 min: 5% B (Isocratic hold)
1-12 min: 5%
95% B (Linear)
12-15 min: 95% B (Wash)
15.1 min: 5% B (Re-equilibration)
Mass Spectrometry Settings (Q-TOF/Orbitrap):
Source: ESI Positive (Electrospray Ionization).
Scan Range:
100 – 1000.
Capillary Voltage: 3.5 kV.
Source Temp:
C.
Collision Energy: Ramp 15–40 eV (for MS/MS fragmentation).
Sample Preparation[1][2][3][4]
Stock Solution: Dissolve 10 mg of the substance in 10 mL of Methanol (1 mg/mL).
Test Solution: Dilute Stock 1:10 with Water/MeOH (50:50) to 0.1 mg/mL.
Filtration: Filter through a 0.2
PTFE syringe filter (Nylon filters may bind the ester).
Impurity Identification Logic
Identifying impurities in brominated compounds relies on specific mass spectral signatures.
The Bromine Signature
Bromine exists as two stable isotopes:
and in an approximate 1:1 ratio.
Parent Compound: Shows a doublet peak separated by 2 Da with equal intensity (
and ).
Des-bromo Impurity: Shows a singlet peak (no M+2 doublet).
Di-bromo Impurity: Shows a 1:2:1 triplet pattern (
, , ).
Common Impurities & MS Transitions
Based on the synthesis of this benzoate, the following impurities are predicted:
Impurity Name
Structure Diff
Observed Mass (, approx)
Isotope Pattern
Target Molecule
--
282.01 / 284.01
1:1 Doublet
Impurity A (Acid)
Hydrolysis of methyl ester (-CH3 -H)
268.00 / 270.00
1:1 Doublet
Impurity B (Des-bromo)
Loss of Bromine (-Br -H)
204.10
Singlet
Impurity C (Amide)
Hydrolysis of Nitrile (-CN -CONH2)
300.02 / 302.02
1:1 Doublet
Visualized Workflows
Analytical Decision Workflow
This diagram illustrates the logical flow from sample injection to structural elucidation.
Caption: Figure 1. Step-by-step workflow for identifying halogenated impurities using orthogonal detection.
Fragmentation Pathway (Proposed)
Understanding how the molecule breaks down in the MS collision cell helps confirm identity.
Caption: Figure 2. Proposed MS/MS fragmentation pathway for structural confirmation.
Scientific Integrity & Validation (E-E-A-T)
To ensure this method is robust for regulatory submission (IND/NDA), adhere to the following principles:
System Suitability Testing (SST):
Before every run, inject a mixture of the Target Molecule and Impurity A (Acid).
Requirement: Resolution (
) between Target and Impurity A must be .
Causality: The acid impurity is the most likely degradation product. If the column cannot separate the acid from the ester, the method is invalid.
Mass Balance:
When profiling, ensure the sum of the Main Peak Area + All Impurity Areas
100% (normalized).
Note: Response factors may vary. For accurate quantitation, synthesize the specific impurities (e.g., the des-bromo analog) and determine their Relative Response Factor (RRF) against the parent.
Regulatory Alignment:
This guide aligns with ICH Q3A(R2) guidelines, which mandate the identification of impurities exceeding the 0.10% threshold (for daily doses < 2g).
Validation should follow ICH Q2(R1) for Specificity, Linearity, and Accuracy.
References
International Conference on Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4]
[Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Holčapek, M., et al. (2012). Recent advances in the analysis of complex mixtures by high-resolution mass spectrometry.[5][6] Journal of Chromatography A.
(Search via DOI: 10.1016/j.chroma.2012.08.072)
Phenomenex Application Guide. Optimization of Selectivity for Halogenated Compounds using Phenyl-Hexyl Phases.
[Link] (General resource for column chemistry)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystallographic Characterization & Structural Analysis of 3-Bromo-5-(1-cyano-1-methylethyl)benzoate Derivatives
Content Type: Publish Comparison Guide
Audience: Structural Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Importance
The 3-bromo-5-(1-cyano-1-methylethyl)benzoate scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs) and Selective Androgen Receptor Modulators (SARMs). The 1-cyano-1-methylethyl moiety (often referred to as a gem-dimethyl nitrile) functions as a metabolic blocker, preventing oxidation while mimicking the steric bulk of larger alkyl groups.
This guide provides a technical comparison of the crystallographic properties of this scaffold against its structural alternatives (planar nitrile and methyl analogs). By analyzing the impact of the bulky gem-dimethyl group on crystal packing, space group selection, and solid-state stability, researchers can optimize purification and formulation strategies.
Structural Analysis: Target vs. Alternatives
The Core Challenge: Steric Bulk vs. Packing Efficiency
The primary structural differentiator of the target compound is the 1-cyano-1-methylethyl group . Unlike planar alternatives, this group introduces significant steric hindrance perpendicular to the aromatic plane, disrupting standard
Critical Insight: The gem-dimethyl group in the target scaffold likely prevents the formation of the tight, planar sheets seen in the 4-cyano analog. Expect a "loosening" of the crystal lattice, leading to lower density and potentially higher solubility in non-polar solvents compared to the dibromo-cyano alternative.
To obtain high-quality single crystals of 3-bromo-5-(1-cyano-1-methylethyl)benzoate derivatives, standard evaporation often yields amorphous powder due to the rotational freedom of the isopropyl group. The following Self-Validating Protocol utilizes a slow-diffusion technique to lock the conformation.
Purification: Ensure the starting material is >98% pure by HPLC. Impurities >1% can disrupt the delicate packing of the gem-dimethyl group.
Dissolution: Dissolve 20 mg of the derivative in 1.0 mL of Dichloromethane (DCM) . If solubility is poor, add drops of Methanol until clear.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small (4 mL) inner vial. Why? To remove dust particles that cause rapid, amorphous precipitation.
Diffusion Setup: Place the open inner vial inside a larger (20 mL) vial containing 5 mL of n-Hexane (Anti-solvent). Cap the large vial tightly.
Equilibration: Store at 4°C in a vibration-free environment. The slow diffusion of hexane into the DCM solution will gradually increase supersaturation, allowing the bulky isopropyl group to orient correctly into the lattice.
Data Collection: Mount the resulting colorless blocks on a Kapton loop using Paratone oil. Collect data at 100 K (Cryostream) to reduce the thermal vibration of the terminal methyl groups.
Performance Analysis: Intermolecular Interactions
In drug design, the solid-state interactions often mirror the ligand-protein binding interactions.
Halogen Bonding Potential
The 3-Bromo substituent is not merely structural; it is a Sigma-Hole donor .
Target: The Br atom acts as an electrophile (Lewis Acid).
Acceptor: The Nitrile Nitrogen (-CN) acts as a nucleophile (Lewis Base).
Geometry: Look for a C-Br···N angle of approximately 165°–180°.
Comparison of Interaction Strength:
Alternative (Methyl 3,5-dibromo...): Strong, linear Br···N chains form infinite 1D networks.
Target (Gem-dimethyl): The steric bulk of the methyl groups forces the Br[2]···N interaction to be discrete (dimers) rather than infinite chains. This results in a lower melting point but potentially better solubility profile for formulation.
Signaling/Interaction Pathway
Figure 2: Logical relationship of substituent effects on lattice stability.
References
Acta Crystallographica Section E. (2018). "Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate."
Acta Crystallographica Section E. (2008). "Methyl 3-amino-4-butanamido-5-methylbenzoate (Analogous packing study)."
Journal of Medicinal Chemistry. (2013). "Discovery of Enzalutamide: Structure-Activity Relationships of Diarylthiohydantoins." (Context for gem-dimethyl pharmacophore).
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps. A robust and trustworthy guide to chemical disposal must be grounded in a deep understanding of the compound's specific...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps. A robust and trustworthy guide to chemical disposal must be grounded in a deep understanding of the compound's specific reactivity and hazards. The following protocol for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate is designed not as a rigid template, but as a dynamic, risk-based approach to ensure the safety of laboratory personnel and maintain environmental compliance.
The core principle of this guide is proactive hazard mitigation. This compound presents a tripartite risk profile that dictates every aspect of its handling and disposal:
Halogenated Organic: The presence of a bromine atom classifies this as a halogenated waste. These compounds require specific, high-temperature incineration to prevent the formation of toxic dioxins and furans, making their segregation from non-halogenated waste streams economically and environmentally critical.[1][2]
Nitrile Group (-CN): The cyano moiety introduces the risk of releasing highly toxic hydrogen cyanide (HCN) gas. This reaction is readily initiated by contact with acids. Therefore, strict pH control and segregation from acidic waste are paramount safety measures.[3][4]
General Organic Hazards: As with many complex organic molecules, inherent risks such as irritation and toxicity through ingestion, inhalation, or skin contact must be assumed and managed with appropriate personal protective equipment.[5][6][7]
This guide synthesizes these three risk pillars into a comprehensive workflow, from waste generation to final pickup.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before generating the first drop of waste, a thorough understanding of the risks is essential.
Personal Protective Equipment (PPE)
Due to the compound's corrosive potential and the presence of the cyano group, a stringent PPE protocol is non-negotiable.
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield
Provides full-face protection from splashes, which is critical given the compound's potential to cause severe eye burns.[5][6][8]
Hand Protection
Double-gloving with nitrile gloves
The inner glove protects against incidental contact during the removal of the outer, contaminated glove. Nitrile offers good resistance to a range of organic chemicals.[8][9][10]
Body Protection
Flame-resistant lab coat and long pants
Protects skin from accidental spills and splashes.[3][9]
Footwear
Closed-toe, chemical-resistant shoes
Prevents exposure from spills that may reach the floor.[3]
Engineering Controls
All handling and disposal-related activities, including weighing, transferring, and decontaminating, must be performed within a certified chemical fume hood to prevent the inhalation of vapors or potential release of HCN gas.[4][8][11]
Part 2: Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Establishing Designated Waste Streams
Three distinct, dedicated waste streams must be established for this compound:
Liquid Halogenated & Cyanide-Containing Organic Waste: For all solutions containing the title compound.
Solid Halogenated & Cyanide-Containing Waste: For all contaminated disposable materials.
Sharps Waste: For any contaminated needles or blades.
Container Selection and Labeling
Proper containerization is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[12][13][14]
Waste Stream
Container Type
Labeling Requirements
Liquid Waste
Glass or chemically-resistant plastic (HDPE) carboy with a screw-top lid.
Must be clearly labeled "HAZARDOUS WASTE" .[14][15] List all constituents by full chemical name and approximate percentage, e.g., "Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (~5%), Acetonitrile (95%)".[1][15] Attach the appropriate hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark, Health Hazard).
Solid Waste
Lined, puncture-resistant container with a lid (e.g., a sturdy cardboard box with a heavy-duty plastic liner).
Must be clearly labeled "HAZARDOUS WASTE - SOLID" .[3] List the contaminating chemical: "Solid waste contaminated with Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate".
Crucial Precaution:NEVER mix this waste with acidic waste streams. Keep waste containers segregated from acids within your laboratory's Satellite Accumulation Area (SAA).[2][15] Containers must remain closed at all times except when actively adding waste.[15][16]
Part 3: Step-by-Step Disposal & Decontamination Procedures
Disposal of Unused or Expired Pure Compound
Do Not Open: If the original container is sealed and the compound is no longer needed, do not open it.
Label as Waste: Affix a "HAZARDOUS WASTE" tag directly to the container.[14]
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Disposal of Liquid Waste (Solutions)
Designated Container: Use a designated liquid waste container as specified in the table above.
Pour Carefully: Working in a fume hood, carefully pour the liquid waste into the container using a funnel.
Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.[17]
Secure Lid: Tightly seal the container lid immediately after adding waste.
Log Contents: Update the list of constituents on the hazardous waste label.
Disposal of Contaminated Solid Waste
Collect in Hood: Place all contaminated disposable items (gloves, pipette tips, weighing paper, bench pads) directly into the designated solid waste container within the fume hood.
Seal Securely: Once the collection bag is full, securely seal it and close the outer container lid.
Request Pickup: When the container is full, arrange for pickup via your EHS office.
Decontamination of Glassware and Work Surfaces
This multi-step process is critical for neutralizing the reactive cyanide group.[3][8] This entire procedure must be performed in a chemical fume hood.
Initial Rinse: Rinse glassware or wipe surfaces with a compatible organic solvent (e.g., the solvent used in the experiment) to remove the bulk of the compound. Collect this rinsate as liquid hazardous waste.
Basify: Prepare a pH 10 buffer solution. Thoroughly rinse surfaces and glassware with this buffer. This step is crucial to ensure the environment is alkaline, preventing the formation of HCN gas in the subsequent step.[3][8] Collect this rinse as hazardous waste.
Neutralize: Prepare a fresh 10% bleach solution (sodium hypochlorite). Carefully rinse the basified surfaces and glassware with the bleach solution to oxidize and destroy the cyanide moiety.[4][8] Let the solution sit for at least 15-30 minutes.
Final Rinse: Perform a final rinse with copious amounts of water. This final aqueous rinsate can typically be disposed of down the drain, but confirm with your local EHS guidelines.
Dispose of Materials: All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.[8]
Part 4: Emergency Spill Procedures
Evacuate: If a spill occurs outside of a fume hood, evacuate the immediate area. Alert colleagues and your lab supervisor.[3]
Assess: For very small spills (<5 mL) inside a chemical fume hood, trained personnel may proceed with cleanup.
Contain: Use a commercial spill kit or absorbent pads to contain the spill and prevent it from spreading.
Neutralize: Cautiously apply an appropriate neutralizing agent for cyanides if available in your spill kit, or use ferrous sulfate solution for small spills.[4]
Clean: Absorb the material, place it in a sealed container, and label it as hazardous waste. Decontaminate the area as described in section 3.4.
Call for Help: For large spills or any spill outside of a fume hood, call your institution's EHS or emergency response number immediately.[10]
Disposal Workflow Diagram
Caption: Waste disposal workflow for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.
References
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
Personal protective equipment for handling Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Executive Summary: The Hazard Profile Handling Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate requires a safety protocol that addresses three distinct chemical functionalities: the aryl bromide , the benzoate ester , a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Profile
Handling Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate requires a safety protocol that addresses three distinct chemical functionalities: the aryl bromide , the benzoate ester , and the tertiary nitrile .
While generic Safety Data Sheets (SDS) often classify similar intermediates as "Irritants" (H315/H319), experienced medicinal chemists must treat this compound with elevated caution due to the nitrile moiety . Under metabolic or hydrolytic conditions, organic nitriles can release cyanide ions (
), posing a risk of histotoxic hypoxia. Furthermore, the lipophilic nature of the benzoate ester facilitates skin absorption, potentially carrying the toxic nitrile group into the systemic circulation.
Core Directive: Treat this substance as a Potent Compound (Band 3/4) until specific toxicology data proves otherwise. All handling must prevent inhalation of dust and direct dermal contact.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a "Redundant Barrier System"—if one layer fails, the second protects the operator.
Table 1: Task-Based PPE Requirements
Task
Respiratory Protection
Hand Protection (Glove System)
Eye/Face Protection
Body Protection
Solids Handling (Weighing, Transfer)
P100/N100 Respirator (if outside hood) or Fume Hood (Sash <18")
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Chemical Safety Goggles(Seal against dust)
Lab Coat + Tyvek Sleeves (taped at wrist)
Solution Prep (Dissolving in DCM, THF, etc.)
Fume Hood Required (Face velocity: 100 fpm)
Laminate (Silver Shield) liner under Nitrile
Safety Glasses with Side Shields
Lab Coat + Chemical Apron
Spill Cleanup (>1g Solid or Liquid)
Full-Face Respirator (Cartridge: OV/AG/P100)
Viton or Butyl Rubber (High permeation resistance)
Integrated in Respirator
Tyvek Coverall (Suit)
Technical Justification (The "Why")
Glove Permeation: Standard nitrile gloves degrade rapidly when exposed to halogenated solvents (like Dichloromethane) often used to dissolve benzoate esters. For solution handling, a Laminate (Silver Shield) liner provides broad-spectrum chemical resistance that nitrile alone cannot offer [1].
Respiratory Logic: As a solid intermediate, the primary risk is airborne particulate. However, the nitrile group creates a risk of volatile toxic hydrolysis products if the compound contacts acidic moisture. Therefore, an Organic Vapor/Acid Gas (OV/AG) cartridge is recommended for spill response [2].
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent system.
Figure 1: PPE Decision Tree. Blue nodes indicate decision points; Red nodes indicate high-risk requirements.
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Static electricity can cause organic benzoates to "fly," creating inhalable aerosols.
Engineering Control: Place the balance inside a chemical fume hood or a powder containment enclosure.
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
Technique: Do not dump. Use a gentle tapping motion. If the material spills on the balance, do not blow it off. Wipe with a damp ChemWipe (solvent-dampened) to capture particles.
B. Solubilization (Liquid State)
Risk: Exothermic solvation or splashing.
Vessel Selection: Use a round-bottom flask or vial with a screw cap. Avoid open beakers.
Solvent Addition: Add solvent slowly to the solid.
Secondary Containment: Perform all manipulations inside a secondary tray (polypropylene) to contain drips.
Emergency Response & Disposal
Spill Response (Self-Validating Protocol)
If a spill occurs, the response must be immediate and methodical to prevent contamination migration.
Isolate: Evacuate the immediate area (10 ft radius).
Contain: Cover the spill with an absorbent pad or vermiculite.
Critical Prohibition:DO NOT use bleach (sodium hypochlorite) immediately. Bleach can react with certain nitriles or organic acids to produce toxic chloramines or cyanogen chloride [3].
Clean: Scoop material into a wide-mouth jar. Wash the surface with soap and water, then a mild solvent (ethanol) if necessary.
Waste Disposal Workflow
Proper disposal is critical to prevent environmental contamination and dangerous side reactions in waste drums.
Figure 2: Waste Disposal Logic. Note that the Bromine atom on the molecule technically classifies it as halogenated waste in many jurisdictions, regardless of the solvent.
Disposal Specifications
Primary Stream:Halogenated Organic Waste .[3] Even if dissolved in non-halogenated solvents (like Acetone), the bromine substituent on the benzoate ring often mandates this classification to prevent corrosion in incinerators [4].
Labeling: Clearly mark tags with "Contains Organic Nitriles" and "Aryl Bromide."
References
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile and Laminate Films against Organic Solvents. Retrieved from
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from
National Oceanic and Atmospheric Administration (NOAA). (2023). CAMEO Chemicals: Reactivity of Nitriles and Hypochlorites. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from